Hydrocinchonidine
Description
Historical Trajectory of Cinchona Alkaloid Investigations and the Emergence of Hydrocinchonidine as a Distinct Research Focus
The story of this compound is intrinsically linked to the broader history of Cinchona alkaloid investigation, which began in the 17th century with the discovery of the medicinal properties of Cinchona bark. For centuries, the bark was used to treat malaria, but the active principles remained unknown. wikipedia.org The early 19th century marked a turning point as chemists began to isolate these "active principles." unizg.hr This era saw the isolation of the four major Cinchona alkaloids: cinchonine (B1669041) (1810), quinine (B1679958) (1820), quinidine (B1679956) (1833), and cinchonidine (B190817) (1844). nih.gov
For a long period, research was almost exclusively centered on these four compounds due to their abundance and potent antimalarial effects. nih.govnih.gov this compound, also known as dithis compound, was identified later as one of the more than 30 minor alkaloids present in the bark. nih.govgpatindia.com It is structurally different from its parent compound, cinchonidine, by the reduction of a vinyl group to an ethyl group. acs.org
The emergence of this compound as a distinct research focus occurred much later, accelerating in the late 20th century. This shift was driven by two key developments: the advent of powerful analytical techniques (like HPLC and NMR) that enabled the efficient isolation and characterization of less abundant natural products, and the rise of asymmetric catalysis. nih.govacs.orgwiley-vch.de As chemists sought new chiral molecules to act as catalysts for creating stereospecific products, the unique structures of minor alkaloids like this compound became highly valuable, moving them from the periphery to the forefront of specialized research. wiley-vch.de
The determination of the complex structures of Cinchona alkaloids was a monumental task that spanned decades and showcased the evolution of organic chemistry.
Classical Methods: The initial structural elucidation in the 19th and early 20th centuries relied on classical methods. unizg.hr These included elemental analysis to determine the molecular formula, and painstaking chemical degradation, where the large alkaloid molecule was broken down into smaller, more easily identifiable fragments like quinoline (B57606) and lepidine. unizg.hrliverpool.ac.uk The work of Paul Rabe in the early 20th century on dihydrocinchoninone, a compound closely related to this compound, was crucial in piecing together the connectivity of the quinuclidine (B89598) and quinoline ring systems for the entire class of compounds. researchgate.net
Spectroscopic Revolution: The mid-20th century brought a revolution in analytical methods. The structure of this compound, once inferred from its chemical relationship to cinchonidine, could be definitively confirmed using modern spectroscopy. acs.orgmpg.de Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) allows for precise molecular weight determination and fragmentation analysis. High-Performance Liquid Chromatography (HPLC) is now routinely used to separate this compound from the complex mixture of alkaloids found in Cinchona bark extracts. nih.govmpg.de
While early research focused on the major alkaloids, several key milestones mark the scientific journey of this compound itself.
| Year/Period | Key Discovery or Development | Significance |
| 1820–1853 | Isolation of the four major Cinchona alkaloids (quinine, quinidine, cinchonine, cinchonidine). wikipedia.orgnih.gov | Established the fundamental chemical structures of the Cinchona family, providing the basis for identifying minor alkaloids. |
| Early 20th Century | Identification of dihydro-derivatives, including this compound, as natural constituents of Cinchona bark. researchgate.net | Recognized this compound as a naturally occurring molecule and integral part of the plant's chemical profile. |
| Late 1970s–1980s | Pioneering work by Wynberg and others on using Cinchona alkaloids as catalysts in asymmetric synthesis. wiley-vch.de | Opened a new field of application for Cinchona alkaloids beyond medicine, creating a demand for studying minor alkaloids. |
| Late 20th–Early 21st Century | Design and successful application of this compound and its derivatives as highly effective organocatalysts. | Established this compound as a valuable and distinct tool in synthetic organic chemistry for creating chiral molecules. |
| c. 2011 | First detailed reports on this compound as a multidrug resistance (MDR) reversal agent in cancer cell lines. researchgate.netmedchemexpress.com | Highlighted its importance in fundamental biological research for understanding mechanisms of chemotherapy resistance. |
| c. 2021–Present | Application of metabolomics and transcriptomics to study Cinchona biosynthesis. acs.orgbiorxiv.org | Confirmed the natural production of this compound in plant roots and stems and began to place it within its complex biosynthetic pathway. |
Evolution of Structural Elucidation Methodologies for Cinchona Alkaloids
Academic Significance and Interdisciplinary Relevance of this compound in Contemporary Science
This compound's significance extends across multiple scientific disciplines. Its unique chiral structure has made it a valuable molecule for chemists, while its biological activity provides a tool for biochemists and molecular biologists to probe complex cellular functions.
The most prominent application of this compound in modern science is in the field of asymmetric catalysis. As a chiral molecule, it can influence chemical reactions to selectively produce one of two possible enantiomers (mirror-image isomers) of a target compound. This is critically important in fields like drug development, where different enantiomers can have vastly different biological activities. This compound and its synthetic derivatives are particularly valued as organocatalysts and phase-transfer catalysts.
Below is a table summarizing selected applications of this compound-derived catalysts in asymmetric synthesis:
| Reaction Type | Catalyst System | Substrates | Result |
| Asymmetric Aldol (B89426) Reaction | This compound-derived quaternary ammonium (B1175870) salt (phase-transfer catalyst). researchgate.net | Glycine (B1666218) derivative and various aldehydes. | Synthesis of β-hydroxy α-amino acids with good yield and enantioselectivity. |
| Asymmetric Michael Addition | This compound-derived thiourea (B124793) catalyst. | Ketones/aldehydes and nitroalkenes. | Formation of carbon-carbon bonds with high stereocontrol. thegoodscentscompany.com |
| Asymmetric N-H Insertion | This compound in the presence of a rhodium(II) complex. unibo.it | Aniline and a diazoacetate. | Produces chiral α-amino acid derivatives, where this compound predominantly gives the (S)-enantiomer. unibo.it |
| Asymmetric Epoxidation | This compound-derived phase-transfer catalyst. | Chalcones (1,3-diarylenones). | Preparation of optically pure epoxyketones (91–99% ee) using sodium hypochlorite. |
This compound is not just a laboratory reagent; it is a natural product biosynthesized by the Cinchona plant. acs.orgnih.gov Studying its formation provides fundamental insights into the complex web of metabolic pathways in plants. tandfonline.com
Recent studies using advanced "omics" technologies have revealed that this compound is naturally present in the roots and stems of Cinchona pubescens. acs.org Research suggests that it is formed alongside its parent compound, cinchonidine, as part of the plant's alkaloid production. acs.orgmpg.de Furthermore, investigations into the origin of the methoxy (B1213986) group on quinine have shown that the plant runs parallel biosynthetic pathways: one leading to desmethoxy alkaloids (like cinchonidine and this compound) and another leading to methoxylated alkaloids (like quinine). biorxiv.org This discovery, aided by the ability to track and identify minor products like this compound, deepens our understanding of how plants create such a diverse chemical arsenal.
Beyond its chemical applications, this compound serves as a valuable probe for fundamental biological research. Its most notable role is in the study of multidrug resistance (MDR) in cancer cells. medchemexpress.com
MDR is a major obstacle in chemotherapy where cancer cells become resistant to treatment by actively pumping drugs out of the cell. researchgate.net This process is often mediated by an efflux pump protein called P-glycoprotein (P-gp). tandfonline.comnih.gov Mechanistic studies have shown that this compound can inhibit the function of P-gp. researchgate.net By blocking this pump, this compound increases the intracellular concentration of chemotherapeutic agents like paclitaxel (B517696) in resistant cells, thereby restoring their cytotoxic effects. researchgate.netmedchemexpress.com This makes this compound an important research tool for investigating the structure and function of P-gp and for exploring strategies to overcome drug resistance in cancer. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
InChI |
InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3/t13-,14-,18-,19+/m0/s1 |
InChI Key |
WFJNHVWTKZUUTR-KODHJQJWSA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
Origin of Product |
United States |
Isolation, Biosynthesis, and Natural Abundance of Hydrocinchonidine
Phytochemical Sourcing and Geographical Distribution of Hydrocinchonidine-Accumulating Taxa
This compound, along with other Cinchona alkaloids, is primarily sourced from the bark of trees belonging to the Cinchona genus of the Rubiaceae family. These trees are native to the tropical Andean forests of South America, with a significant diversity of species found in Peru. mdpi.comwikipedia.org The natural distribution of Cinchona species is geographically distinct, spanning from Colombia, through Ecuador and Peru, to Bolivia, typically at altitudes between 800 and 3,000 meters above sea level. plecevo.eu
Characterization of Cinchona Species and Cultivars as Primary Sources
Several species of Cinchona are recognized as primary sources of this compound and its related alkaloids. The most notable among these are:
Cinchona calisaya (Yellow Cinchona): Native to the tropical valleys of the Andes in Bolivia and Southern Peru, this species is a significant source of Cinchona alkaloids. botanical.com It is known to contain this compound among its constituent alkaloids. botanical.com
Cinchona pubescens (Red Cinchona): Now widely cultivated in many tropical countries, this species also contains this compound. worldagroforestry.orgbotanical.com It has been reported in Cinchona pubescens. nih.gov
Cinchona officinalis : This species is also a source of various Cinchona alkaloids. slideshare.net
Historically, the cultivation of these species has expanded beyond their native range. During the 19th century, species like C. pubescens and C. calisaya were introduced to India, Sri Lanka, and Java, leading to the development of hybrids. wikipedia.org Today, the Democratic Republic of the Congo (DRC) is a major production center for Cinchona alkaloids, cultivating species like C. calisaya. plecevo.eu
The total alkaloid content in the bark of Cinchona species can range from 5% to 15%, with the four main alkaloids—quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine (B190817)—constituting over half of this total. biointerfaceresearch.com this compound is considered one of the other alkaloids of lesser importance found alongside these major compounds. slideshare.net
Environmental and Genetic Factors Influencing this compound Content in Natural Habitats
The concentration of this compound and other alkaloids in Cinchona trees is not static; it is influenced by a complex interplay of environmental and genetic factors.
Environmental Factors:
Altitude: Studies have shown a correlation between altitude and the concentration of certain Cinchona alkaloids. For instance, in Cinchona calisaya, quinine, cinchonine, and cinchonidine concentrations were found to be negatively correlated with altitude. frontiersin.org A specific clade of high-alkaloid-producing trees was identified at a narrow altitude range of 1,100 to 1,350 meters. frontiersin.orgnih.gov
Soil Composition: The soil's nutrient content plays a crucial role. Fertile soil with adequate nitrogen, phosphorus, and potassium is important for maximum productivity and quality. plecevo.eu In Congolese C. calisaya samples, increased concentrations of quinidine and cinchonine were observed with higher levels of plant nutrients. plecevo.eu The soil in the native habitats is often acidic, with pH ranging from 4.0 to 6.1. frontiersin.org
Genetic Factors:
Research indicates that genetic variation is a primary driver of the differences in alkaloid content within Cinchona species. frontiersin.orgnih.gov A significant phylogenetic signal has been found for the content of quinine and cinchonidine, as well as the total alkaloid content in Cinchona calisaya. frontiersin.orgnih.gov This suggests that the evolutionary history and genetic makeup of the trees are fundamental in determining their chemical profile. frontiersin.orgnih.gov While environmental factors like climate and altitude have an influence, their effect may not be as significant when phylogeny is taken into account. frontiersin.orgnih.gov
Advanced Methodologies for the Isolation and Purification of this compound
The extraction and purification of this compound from the complex mixture of alkaloids present in Cinchona bark require sophisticated and multi-step methodologies to achieve high purity.
Multi-Stage Chromatographic Separations (e.g., Countercurrent Chromatography, Preparative HPLC)
Due to the structural similarity of Cinchona alkaloids, their separation is a challenging task. Multi-stage chromatographic techniques are essential for isolating individual compounds like this compound.
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation and purification of alkaloids from crude extracts. HPLC, particularly in its preparative mode, allows for the isolation of specific compounds in larger quantities. Studies on Cinchona calisaya have utilized HPLC-UV for the analysis and quantification of the four major alkaloids, a methodology that can be adapted for the isolation of minor alkaloids like this compound. frontiersin.orgnih.gov
Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of samples. This makes it particularly suitable for the separation of natural products like alkaloids. While specific applications for this compound isolation are not extensively detailed in the provided context, CCC is a recognized advanced methodology for separating complex mixtures of similar compounds.
The development of fast and robust methods such as ultra-high performance liquid chromatography combined with high-resolution mass spectrometry has also been instrumental in the separation and quantitative analysis of the main alkaloids in crude Cinchona bark extracts. ugent.be
Crystallization Techniques for High-Purity this compound
Crystallization is a critical final step in the purification process to obtain high-purity this compound. After initial separation by chromatographic methods, the enriched fraction containing this compound is subjected to crystallization. This process involves dissolving the semi-pure compound in a suitable solvent or solvent system and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of crystals. As the crystals form, impurities are excluded from the crystal lattice, resulting in a highly purified solid product. The selection of the appropriate solvent is crucial and is often determined empirically to achieve the best yield and purity.
Solvent Extraction and Enrichment Protocols for this compound from Complex Matrices
The initial step in obtaining this compound is the extraction of total alkaloids from the dried and powdered Cinchona bark.
Solvent Extraction: This process typically involves the use of organic solvents or acidified water. The bark is macerated or percolated with a solvent that can efficiently solubilize the alkaloids. Ethanol (B145695) is a commonly used solvent for extracting Cinchona alkaloids. biointerfaceresearch.com Advanced extraction techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have been optimized for the efficient recovery of alkaloids like quinine from Cinchona officinalis bark, and these methods can be applied to the extraction of this compound as well. mdpi.com For instance, MAE using a 65% aqueous ethanol solution at 130°C for 34 minutes has shown high yields for quinine. mdpi.com
Enrichment Protocols: Following the initial extraction, the crude extract contains a complex mixture of alkaloids, tannins, and other plant metabolites. botanical.combotanical.com An acid-base extraction protocol is often employed for enrichment. The crude extract is dissolved in an acidic aqueous solution, which protonates the nitrogen atoms of the alkaloids, making them water-soluble. This aqueous solution is then washed with a nonpolar organic solvent to remove neutral and acidic impurities. Subsequently, the pH of the aqueous layer is raised by adding a base, which deprotonates the alkaloids, causing them to precipitate or become soluble in an immiscible organic solvent. This process effectively separates the alkaloids from other components, resulting in an enriched alkaloid fraction that can then be subjected to further chromatographic purification.
Elucidation of the Biosynthetic Pathway of this compound
The biosynthesis of this compound is intrinsically linked to the broader pathway of monoterpenoid indole (B1671886) alkaloids (MIAs), from which all Cinchona alkaloids derive. organicintermediate.combiorxiv.org The pathway is a complex, multi-step process involving numerous enzymatic transformations that build the intricate quinoline (B57606) structure from simple primary metabolites. rsc.org
The journey to this compound begins with two primary precursor molecules: the amino acid tryptophan and the iridoid monoterpenoid secologanin (B1681713). biorxiv.orgresearchgate.net The indole ring of tryptophan forms the quinoline portion of the alkaloid, while secologanin provides the quinuclidine (B89598) moiety. universiteitleiden.nl
The pathway proceeds through a series of well-defined intermediates. A key step is the Pictet-Spengler condensation of tryptamine (B22526) (derived from the decarboxylation of tryptophan) and secologanin, which is catalyzed by the enzyme strictosidine (B192452) synthase to form the central intermediate, strictosidine. researchgate.netwikipedia.org This molecule is the universal precursor for thousands of monoterpenoid indole alkaloids. wikipedia.org
From strictosidine, the pathway branches and undergoes a series of rearrangements. Recent research has shown that two parallel pathways operate within Cinchona plants: one that leads to methoxylated alkaloids (like quinine) and one that leads to their desmethoxy counterparts (like cinchonidine). biorxiv.orgresearchgate.net This divergence is thought to occur at the very beginning of the pathway, where either tryptamine or 5-methoxytryptamine (B125070) is used as the substrate. biorxiv.orgbiorxiv.org For this compound, the desmethoxy pathway is relevant.
After its formation, strictosidine is deglycosylated to form a reactive aglycone. This intermediate is then enzymatically converted through several steps to yield corynantheal, which is considered a key branch-point intermediate. acs.orgbiorxiv.org Further enzymatic reactions lead to the formation of cinchonidinone (B1261326). biorxiv.orgmpg.de The final steps involve the reduction of cinchonidinone to cinchonidine, which is then further reduced at its vinyl group to yield this compound. acs.orgresearchgate.net
Table 1: Key Precursors and Intermediates in this compound Biosynthesis
| Compound | Class | Role in Pathway |
|---|---|---|
| Tryptophan | Amino Acid | Primary Precursor (forms the quinoline core) |
| Secologanin | Iridoid Monoterpenoid | Primary Precursor (forms the quinuclidine core) |
| Tryptamine | Indoleamine | Intermediate; condenses with secologanin |
| Strictosidine | Glucoalkaloid | Central Intermediate; precursor to all Cinchona alkaloids |
| Strictosidine Aglycone | Alkaloid Intermediate | Intermediate formed after deglycosylation of strictosidine |
| Dihydrocorynantheal | Aldehyde Intermediate | Early biosynthetic intermediate post-strictosidine |
| Cinchonidinone | Ketone Intermediate | Late-stage precursor to cinchonidine |
| Cinchonidine | Quinoline Alkaloid | Direct precursor to this compound |
The elucidation of the this compound biosynthetic pathway has been advanced by the identification and characterization of several key enzymes. While specific kinetic data for every enzyme is not fully available, their functional roles have been established through transcriptomics, in vitro assays, and heterologous expression studies. acs.orgresearchgate.net
Tryptophan Decarboxylase (TDC): This enzyme catalyzes the initial step, converting L-tryptophan into tryptamine, providing the indole component for the pathway. researchgate.netnih.gov
Strictosidine Synthase (STR): As a pivotal enzyme, STR facilitates the stereospecific condensation of tryptamine and secologanin to form strictosidine. researchgate.netcjnmcpu.com The gene encoding this enzyme (ClSTR) has been identified and sequenced in Cinchona ledgeriana. researchgate.net Studies in Cinchona plants show that STR activity is highest in the roots and young aerial parts, correlating with the sites of alkaloid accumulation. nih.govkemdikbud.go.id
Strictosidine β-D-Glucosidase (SGD): This enzyme hydrolyzes the glucose moiety from strictosidine, initiating the cascade of rearrangements of the unstable aglycone that leads to the quinoline scaffold. researchgate.netgoogle.com
Dihydrocorynantheal Synthase (CpDCS): Identified as a medium-chain alcohol dehydrogenase in Cinchona pubescens, this enzyme is involved in the formation of the intermediate dihydrocorynantheal from the strictosidine aglycone. acs.org
Dihydrocorynantheal Esterase (CpDCE): Working in conjunction with CpDCS, this esterase is also required to produce dihydrocorynantheal, showcasing the complexity of the early pathway steps. acs.org
Reductases: The final steps to form this compound from cinchonidinone involve two reduction steps. A keto-reduction converts cinchonidinone to cinchonidine, and a subsequent reduction of the C3-vinyl group to an ethyl group yields this compound. The specific enzymes for these final conversions are part of the broader family of reductases active in the plant. acs.orgresearchgate.net
Table 2: Characterized Enzymes in the Cinchona Alkaloid Biosynthetic Pathway
| Enzyme | Abbreviation | EC Number | Function |
|---|---|---|---|
| Tryptophan Decarboxylase | TDC | 4.1.1.28 | Catalyzes the conversion of tryptophan to tryptamine. |
| Strictosidine Synthase | STR | 4.3.3.2 | Catalyzes the condensation of tryptamine and secologanin to form strictosidine. |
| Strictosidine β-Glucosidase | SGD | 3.2.1.105 | Catalyzes the deglycosylation of strictosidine. |
| Dihydrocorynantheal Synthase | CpDCS | N/A | A medium-chain alcohol dehydrogenase involved in forming dihydrocorynantheal. |
| Dihydrocorynantheal Esterase | CpDCE | N/A | An esterase required for the formation of dihydrocorynantheal. |
The economic importance of Cinchona alkaloids has driven research into molecular biology and genetic engineering techniques to increase their production, bypassing the slow growth of the Cinchona tree. neliti.com Most efforts have focused on enhancing the yield of the major alkaloids like quinine, but the strategies and findings are directly applicable to related compounds like this compound.
A primary strategy involves the use of Agrobacterium-mediated transformation to create hairy root cultures of Cinchona species. researchgate.netthieme-connect.com These cultures can be grown in bioreactors, offering a more controlled and rapid production system. thieme-connect.com
In a notable study, hairy root cultures of Cinchona officinalis were genetically engineered to overexpress the genes for two key biosynthetic enzymes, tryptophan decarboxylase (TDC) and strictosidine synthase (STR), using cDNA from Catharanthus roseus. nih.govresearchgate.net The results were significant:
The transformed root cultures showed successful integration and expression of the engineered genes. nih.gov
There was a substantial accumulation of the pathway intermediates tryptamine and strictosidine, reaching levels of 1200 µg/g and 1950 µg/g dry weight, respectively. nih.govufp.pt
Crucially, the production of the final alkaloid products, quinine and quinidine, also increased, with quinidine levels rising to 1000 µg/g dry weight. nih.govresearchgate.net
These findings demonstrate that the supply of early precursors is a rate-limiting factor and that metabolic engineering can effectively boost the entire pathway's output. nih.govannualreviews.org However, a challenge identified in this research was the long-term stability of production; the engineered hairy root lines lost their high alkaloid-producing capacity after one year, indicating that further research into the genetic regulation and stability of expression is needed. nih.govufp.pt
Other approaches include optimizing cell suspension cultures by feeding precursor molecules like L-tryptophan or applying cellular stressors and growth retardants to trigger defense responses and enhance alkaloid synthesis. neliti.comresearchgate.net However, studies comparing gene expression in cell cultures to whole plants have revealed complexities. For instance, while the STR gene is actively expressed in cultured cells, alkaloid accumulation remains low compared to the tree bark. researchgate.net This suggests that processes like intercellular transport of intermediates and feedback inhibition within the cell are significant hurdles that must be overcome for cell-based production systems to become commercially viable. researchgate.netannualreviews.org
Synthetic Methodologies for Hydrocinchonidine and Its Derivatives
Total Synthesis Strategies for Hydrocinchonidine
The complete chemical synthesis of this compound and its diastereomer, hydrocinchonine (B45880), has been achieved through innovative strategies that address the stereocontrolled formation of its constituent quinoline (B57606) and quinuclidine (B89598) ring systems.
The retrosynthetic analysis of Cinchona alkaloids like this compound reveals several key disconnection points that simplify the complex scaffold into more manageable synthetic precursors. Historically, strategies developed for the synthesis of quinine (B1679958) have informed the approaches to its dihydro analogues.
One of the earliest and most utilized strategies involves a primary disconnection at the C8–N bond of the quinuclidine core (the C8-N approach). unizg.hr This simplifies the target to a functionalized quinoline (a "cinchoninal") and a piperidine-based fragment ("meroquinene"). A more recent departure from this classical approach is the C9–C4' disconnection, which links the quinoline and quinuclidine fragments via the bond between the C9 hydroxyl-bearing carbon and the quinoline ring. unizg.hr This strategy was explored to overcome challenges in controlling the stereochemistry at the C8 position. unizg.hr
A formal total synthesis of (-)-hydrocinchonidine reported by Ihara et al. employs a different disconnection strategy, centered on the construction of the quinoline ring from an advanced indole-derivative intermediate. rsc.orgrsc.org This approach disconnects the quinoline portion of the molecule, leading back to a key intermediate, (±)-hydrocinchotoxine, which contains the intact quinuclidine core attached to a keto-acyl side chain that is later cyclized to form the quinoline ring system. rsc.org
Table 1: Key Retrosynthetic Disconnection Strategies for Cinchona Alkaloids
| Strategy | Disconnection Point | Key Intermediates | Reference |
|---|---|---|---|
| Classical Approach | C8–N bond in the quinuclidine ring | Meroquinene (piperidine derivative) and a functionalized quinoline | unizg.hr |
| Uskokovic Approach | C9–C4' bond | Advanced quinuclidine intermediates and a quinoline precursor | unizg.hr |
| Ihara Approach | Quinoline ring formation | (±)-Hydrocinchotoxine | rsc.orgrsc.org |
Achieving the correct stereochemistry at the multiple chiral centers of this compound is the principal challenge of its total synthesis. Asymmetric synthesis approaches often rely on the use of chiral catalysts derived from the Cinchona alkaloids themselves, showcasing their dual role as synthetic targets and catalytic tools.
In the synthesis of Cinchona alkaloid cores, chiral amine catalysts have been used in enantioselective α-alkylation reactions to construct the chiral quinolinyl core. acs.orgacs.org Furthermore, quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, such as those developed from cinchonidine (B190817), serve as highly effective phase-transfer catalysts for asymmetric reactions, including aldol (B89426) reactions to produce β-hydroxy α-amino acids. nih.gov These catalysts create a chiral environment that directs the stereochemical outcome of the reaction. nih.gov The π-stacking provided by the quinoline group and hydrogen bonding from the quinuclidine core generate a chiral pocket that controls the transition state geometry. nih.gov
In a formal total synthesis of this compound, optical resolution of the key intermediate (±)-hydrocinchotoxine was employed. rsc.org This classical method separates the enantiomers, allowing for the synthesis to proceed with the correctly configured precursor to yield the natural (-)-hydrocinchonidine. rsc.org
The convergent assembly of the two heterocyclic systems of this compound requires precise stereocontrol.
Quinuclidine Core Construction: The synthesis of the quinuclidine bicycle is a cornerstone of any Cinchona alkaloid synthesis. One reported synthesis of this compound begins with 3-ethylpiperidin-4-one, which is stereoselectively converted into a piperidyl-ethyl-indole derivative. rsc.org This multi-step conversion establishes the relative stereochemistry of the substituents on the piperidine (B6355638) ring, which will become part of the quinuclidine core. The final ring closure to form the bicyclic quinuclidine system is often achieved late in the synthetic sequence.
Quinoline Core Construction: A notable strategy for constructing the quinoline ring involves the transformation of an indole (B1671886) derivative. Ihara and coworkers reported a synthesis where an indole intermediate was subjected to photo-oxygenation. rsc.orgrsc.org This reaction, using singlet oxygen, followed by treatment with dimethyl sulfide (B99878) and acetic acid, transformed the indole ring system into a 4-acylquinoline, thereby forming the quinoline core of the target molecule. rsc.orgrsc.org This key transformation led to the intermediate hydrocinchotoxine, which was then converted to this compound. rsc.org
Asymmetric Synthesis Approaches Employing Chiral Auxiliaries and Catalysts
Semi-synthetic Derivatization of this compound
Semi-synthesis, which involves the chemical modification of the naturally-derived this compound, is a powerful strategy for producing novel derivatives. researchgate.neteupati.eu These modifications are often aimed at tuning the catalytic properties of the alkaloid for use in asymmetric synthesis. mdpi.com The primary sites for modification are the quinoline ring, the quinuclidine nitrogen, and the C9-hydroxyl group. nih.govresearchgate.net
Introducing functional groups at specific positions on the quinoline ring can significantly alter the electronic and steric properties of this compound-derived catalysts. C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. mdpi.com
Transition metal catalysis enables the site-selective introduction of various functional groups. mdpi.com For instance, rhodium(III)-catalyzed reactions using quinoline N-oxides can achieve regioselective alkylation at the C8 position. researchgate.net Other methods have been developed for functionalization at the C2, C3, and C5 positions. rsc.orgorganic-chemistry.org A metal-free protocol using trihaloisocyanuric acid allows for the selective halogenation of 8-substituted quinolines at the C5 position. rsc.org Such modifications on the this compound scaffold can create a library of catalysts with fine-tuned properties. A dearomative hydroboration strategy also allows for the selective introduction of boron at the 5,6- or 5,8-positions, which can be further functionalized. nih.gov
Table 2: Examples of Regioselective Functionalization of the Quinoline Scaffold
| Position | Reaction Type | Catalyst/Reagent | Reference |
|---|---|---|---|
| C2 | Oxidative Cross-Coupling | Pd(OAc)₂ / Ag₂CO₃ | mdpi.com |
| C3 | Hetero-Diels-Alder | Metal-free | organic-chemistry.org |
| C5 | Halogenation | Trihaloisocyanuric Acid | rsc.org |
| C8 | Alkylation | Rh(III) catalyst | researchgate.net |
| 5,6- or 5,8- | Dearomative Hydroboration | Phosphine-ligated borane (B79455) complexes | nih.gov |
The quinuclidine nitrogen and the C9-hydroxyl group are key functional handles for derivatization, as they play crucial roles in the catalytic activity of Cinchona alkaloids. researchgate.net
Quinuclidine Nitrogen: The basic nitrogen of the quinuclidine core is fundamental to the catalytic mechanism in many reactions, often acting as a Brønsted base or a nucleophile. rsc.org This nitrogen can be alkylated to form quaternary ammonium salts. nih.govrsc.org These salts are widely used as chiral phase-transfer catalysts. nih.gov For example, N-benzyl or N-alkyl groups can be installed, and dimeric catalysts can be constructed by linking two this compound units through these N-alkyl groups. nih.gov However, it is important to note that methylation or other alkylation of the quinuclidine nitrogen can lead to a complete loss of enantioselectivity in some catalytic systems, such as the hydrogenation of α-keto esters, where the nitrogen's interaction with the substrate is crucial. researchgate.net
Hydroxyl Group: The C9-hydroxyl group is another frequent site for modification. nih.govresearchgate.netresearchgate.net It can be esterified or converted into an ether, such as the O-methyl derivative. researchgate.netresearchgate.net These modifications can dramatically influence the stereochemical outcome of catalyzed reactions. researchgate.net The hydroxyl group can also be modified to attach the catalyst to a solid support or to create more complex catalyst structures. The ability to modify this group is essential for the rational design of new catalysts based on the this compound scaffold. lookchem.com
Table 3: Common Modifications at the Quinuclidine and Hydroxyl Sites
| Site | Modification Type | Reagents/Products | Purpose | Reference |
|---|---|---|---|---|
| Quinuclidine-N | Alkylation | Alkyl halides | Formation of quaternary ammonium salts for phase-transfer catalysis | nih.govrsc.org |
| C9-OH | Etherification | Methylating agents | Tuning catalyst stereoselectivity | researchgate.net |
| C9-OH | Esterification | Acyl chlorides, Anhydrides | Catalyst modification | researchgate.net |
Synthesis of this compound Conjugates and Immobilized Derivatives
The synthesis of this compound conjugates and its immobilization onto solid supports are critical strategies for enhancing catalyst utility, particularly in industrial applications. The primary motivation for immobilization is to facilitate the separation of the catalyst from the reaction mixture, enabling its recovery and reuse over multiple cycles. researchgate.net This approach addresses challenges associated with homogeneous molecular catalysts, which often require complex and costly separation processes. rsc.org
Cinchona alkaloids, including this compound, can be covalently attached to a variety of supports. researchgate.net Common strategies involve anchoring the catalyst to either an inorganic support, such as silica (B1680970) gel, or an organic polymer. researchgate.net The attachment can be engineered at several points on the this compound molecule, typically involving the C(9)-hydroxyl group, the vinylic group (though absent in the 'hydro' version, it is a key site in related alkaloids), or the quinoline ring system. researchgate.net
Modern techniques like atomic layer deposition (ALD) represent an advanced method for heterogenizing molecular catalysts. rsc.org This process involves attaching the catalyst to a metal oxide support and then encapsulating it with a thin metal oxide layer. rsc.org This encapsulation prevents the catalyst from detaching or "leaching" from the support, a common issue with traditional immobilization methods, especially when using environmentally benign solvents like water. rsc.org While not yet specifically detailed for this compound, this methodology holds promise for creating highly stable and reusable catalytic systems. The resulting immobilized catalysts can be characterized using a suite of analytical techniques, including Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and thermogravimetric analysis (TGA), to confirm the structure and stability of the heterogenized complex. nih.gov
Design and Synthesis of Novel this compound Analogues and Molecular Probes
Structure-Activity Relationship (SAR) Studies for Catalytic Applications
The rational design of more efficient catalysts based on the this compound scaffold relies heavily on understanding its structure-activity relationships (SAR). researchgate.net SAR studies involve systematically modifying the molecular structure and evaluating how these changes affect catalytic performance, such as reaction rate and enantioselectivity. researchgate.net For Cinchona alkaloid-based catalysts, key modification sites include the C(9)-hydroxyl group and the quinuclidine nitrogen. researchgate.net
Research into asymmetric phase transfer catalysis (APTC) has demonstrated that introducing an array of substituents at these positions allows for a detailed examination of steric and electronic effects. researchgate.net The synthesis of these modified catalysts typically begins with the chemical manipulation of the C(9)-hydroxyl group, followed by N-alkylation of the quinuclidine nitrogen to produce the active quaternary ammonium salt catalyst. researchgate.net Studies have found, for instance, that catalysts with large substituents on the quinuclidinium nitrogen can exhibit altered activity and selectivity. researchgate.net In the asymmetric epoxidation of 1,3-diarylenones, a hydrocinchonine-derived catalyst bearing a 2,3,4-trifluorobenzyl group yielded high optical purities of 91–99% ee. researchgate.net
These systematic studies provide crucial insights that guide the development of new organocatalysts with enhanced performance for specific chemical transformations. yok.gov.tr
Table 1: Structure-Activity Relationship (SAR) Insights for this compound-Type Catalysts
| Modification Site | Type of Modification | Observed Effect on Catalysis | Reference |
| Quinuclidine Nitrogen | N-alkylation to form quaternary ammonium salts. | Essential for creating phase-transfer catalysts. The nature of the alkyl group (e.g., size, electronics) influences rate and selectivity. | researchgate.net |
| C(9)-Hydroxyl Group | Attachment of different functional groups (e.g., allyl). | Can significantly alter catalyst activity. An allyl group on O-9 in a dendritic cinchonine (B1669041) catalyst showed high activity in asymmetric alkylation. | researchgate.net |
| Quinoline Moiety | Introduction/removal of substituents (e.g., methoxy (B1213986) group). | Loss of a methoxy group on the quinoline of cinchonidine marginally lowered yield and enantioselectivity in certain reactions. | maynoothuniversity.ie |
| Quinuclidine Side Chain | Saturation of the vinyl group (e.g., hydrocinchonine vs. cinchonine). | In some reactions, this has little to no effect on catalyst activity, as seen with hydroquinine (B45883) vs. quinine. | maynoothuniversity.ie |
Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Research
The synthesis of deuterated or isotopically labeled versions of this compound is a powerful tool for elucidating reaction mechanisms. rsc.org By selectively replacing hydrogen atoms with deuterium (B1214612) (²H or D), researchers can track the fate of specific atoms during a reaction, providing insight into bond-breaking and bond-forming steps. While specific literature detailing the full deuteration of this compound is scarce, general methods for deuterating organic molecules can be applied to its structure. rsc.orgtn-sanso.co.jpnih.gov
Deuterated organic molecules are of significant interest due to their utility in mechanistic studies and for their potential to enhance metabolic stability in medicinal chemistry. rsc.org The synthesis of deuterated amines and aromatic compounds often employs readily available deuterium sources like heavy water (D₂O) or deuterated solvents. wipo.int
Potential strategies for deuterating this compound include:
H-D Exchange on the Quinoline Ring: The aromatic protons on the quinoline ring can be exchanged for deuterium via an H-D exchange reaction. This is typically carried out using heavy water (D₂O) under high temperature and pressure, often with a metal catalyst like platinum on alumina. tn-sanso.co.jp
Deuteration of the Ethyl Group: The ethyl group on the quinuclidine ring could be deuterated by starting with a precursor that has a vinyl group (like cinchonidine) and performing a reduction using deuterium gas (D₂) and a palladium on carbon (Pd/C) catalyst. nih.gov
Deuteration at the α-carbon to Nitrogen: A general method for the selective deuteration of amines involves the reduction of ynamides using a deuterated silane (B1218182) reagent, which could potentially be adapted to label positions adjacent to the nitrogen atoms in the quinuclidine core. rsc.org
These labeling studies are crucial for understanding the dynamic nature of catalytic processes at a molecular level. uu.nl
Table 2: Potential Methodologies for the Synthesis of Deuterated this compound
| Target Deuteration Site | Proposed Synthetic Method | Deuterium Source | Catalyst/Reagent | Reference (for method) |
| Quinoline Ring (Aromatic C-H) | Catalytic H-D Exchange | Heavy Water (D₂O) | Platinum on Alumina (Pt/Al₂O₃) | tn-sanso.co.jp |
| Quinuclidine Ethyl Group (C-H) | Catalytic Deuterogenation of Vinyl Precursor | Deuterium Gas (D₂) | Palladium on Carbon (Pd/C) | nih.gov |
| α-Position to Quinuclidine Nitrogen | Reduction of a Precursor | Deuterated Silane (e.g., Et₃SiD) | Triflic Acid | rsc.org |
| C(9)-Hydroxyl Proton (O-H) | Simple Exchange | Heavy Water (D₂O) or Deuterated Methanol (B129727) (MeOD) | None (acid/base catalysis) | General Principle |
Development of Optically Active this compound Analogues for Chiral Catalysis
Building upon the core structure of this compound, researchers have developed a wide range of novel, optically active analogues to act as powerful catalysts in asymmetric synthesis. nih.govjiuzhoupharma.com The goal is to create catalysts with improved reactivity, broader substrate scope, and higher enantioselectivity for important chemical transformations. scu.edu.cn
A notable example is the development of new chiral diamine catalysts derived from Cinchona alkaloids. nih.gov By modifying the C(9) position to incorporate an amino group, a new class of catalyst is created. These analogues have been successfully used to mediate unprecedented reactions, such as the highly enantioselective isomerization of β,γ-unsaturated cyclohexenones into their chiral α,β-unsaturated counterparts via cooperative iminium-base catalysis. nih.gov This work demonstrates how rational design based on the Cinchona scaffold can unlock new asymmetric transformations.
The development of such analogues is a significant endeavor in the field of asymmetric catalysis. scu.edu.cn Pharmaceutical and chemical manufacturing companies have invested in creating extensive libraries of chiral ligands and catalysts, with many based on the Cinchona alkaloid framework, to produce optically active molecules efficiently. jiuzhoupharma.com These efforts have led to the commercialization of dozens of specialized chiral catalysts that enable the synthesis of valuable chiral intermediates for drugs and other fine chemicals. jiuzhoupharma.com The design of these novel analogues often involves exploring different chiral backbones, linker units, and steric/electronic modifications to fine-tune the catalyst for a specific reaction. scu.edu.cn
Stereochemical Aspects and Conformational Analysis of Hydrocinchonidine
Absolute Configuration and Chirality of Hydrocinchonidine
The specific three-dimensional arrangement of atoms in this compound, known as its absolute configuration, is crucial for its chemical identity and reactivity. This configuration is defined by several chiral centers within its molecular structure.
Determination of Stereochemistry Using Advanced Spectroscopic and X-ray Crystallographic Techniques
The definitive assignment of the absolute configuration of this compound has been accomplished through the use of sophisticated analytical methods. X-ray crystallography, in particular, stands as a powerful tool for elucidating the precise spatial arrangement of atoms in a crystalline solid. encyclopedia.pub By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional model of the molecule can be constructed. encyclopedia.pub This technique provides accurate data on bond lengths, bond angles, and the conformation of the molecule in the solid state. encyclopedia.pub The absolute configuration is often confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer. wikipedia.orgchem-soc.si
While X-ray crystallography provides a static picture of the molecule, spectroscopic techniques offer insights into its structure in solution. Techniques such as Vibrational Circular Dichroism (VCD) are instrumental in determining the absolute configuration of chiral molecules in solution. wikipedia.orgspectroscopyeurope.comcore.ac.ukrsc.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is unique to its absolute configuration. wikipedia.org
Stereochemical Relationships with Other Cinchona Alkaloids
This compound is a dihydro derivative of cinchonidine (B190817), meaning it is formed by the hydrogenation of the vinyl group of cinchonidine. buchler-gmbh.com This conversion does not alter the stereochemistry at the other chiral centers, so this compound shares the same stereochemical configuration as cinchonidine at these positions. buchler-gmbh.com
The Cinchona alkaloids are a family of compounds that include several stereoisomers. rsc.org this compound is a pseudo-enantiomer of hydroquinine (B45883) and a stereoisomer of hydrocinchonine (B45880) and hydroquinidine. These relationships are defined by the different spatial arrangements at the C8 and C9 chiral centers. For instance, in this compound, the configuration is (8S,9R). buchler-gmbh.com The stereochemical relationship between the main Cinchona alkaloids is a critical aspect of their chemistry, influencing their physical properties and biological activities. rsc.org
| Alkaloid | Relationship to this compound | Key Structural Difference |
| Cinchonidine | Parent compound | Unsaturated vinyl group |
| Hydroquinine | Pseudo-enantiomer | Methoxy (B1213986) group at C6' of the quinoline (B57606) ring |
| Hydrocinchonine | Diastereomer | Different configuration at C8 and C9 |
| Hydroquinidine | Diastereomer | Methoxy group at C6' and different configuration at C8 and C9 |
Conformational Dynamics and Preferred Conformations of this compound
The flexibility of the this compound molecule allows it to adopt various shapes, or conformations, in solution. Understanding these conformational dynamics is key to comprehending its behavior in chemical reactions.
Spectroscopic Probes for Conformational Analysis (e.g., NOESY NMR, Vibrational Circular Dichroism)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of molecules in solution. Specifically, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the spatial proximity of protons within a molecule. libretexts.orgmdpi.comuzh.charxiv.orgresearchgate.net NOESY experiments detect through-space interactions between protons, and the intensity of these interactions is inversely proportional to the distance between them. mdpi.com This information allows for the reconstruction of the molecule's preferred conformations in solution.
Vibrational Circular Dichroism (VCD) also serves as a sensitive probe of molecular conformation. wikipedia.orgspectroscopyeurope.comrsc.org The VCD spectrum is highly dependent on the three-dimensional arrangement of the molecule, and by comparing experimental spectra with those predicted from theoretical calculations for different conformations, the most likely solution-state structures can be identified. core.ac.uk
Computational Chemistry Approaches (e.g., Molecular Mechanics, Density Functional Theory, Molecular Dynamics Simulations)
Computational chemistry provides powerful tools to complement experimental studies of molecular conformation. nih.govfrontiersin.org Molecular mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of a molecule and identify low-energy conformations.
For a more accurate description of the electronic structure and energies of different conformers, Density Functional Theory (DFT) is widely used. wikipedia.orggithub.ioresearchgate.net DFT calculations can predict a wide range of molecular properties, including vibrational frequencies for VCD spectra and NMR chemical shifts, which can be directly compared with experimental data to validate the computed conformations. nih.govwikipedia.org
Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound. By simulating the motion of the molecule over time, MD can reveal the relative populations of different conformers and the pathways for interconversion between them.
Chiral Recognition Mechanisms and Enantioselectivity of this compound
This compound is widely used as a chiral catalyst and resolving agent due to its ability to differentiate between enantiomers. buchler-gmbh.com This property, known as enantioselectivity, arises from the specific interactions between the chiral this compound molecule and the enantiomers of another compound.
The process of chiral recognition involves the formation of transient diastereomeric complexes between the chiral selector (this compound) and the chiral analyte. nih.gov The stability of these complexes differs for each enantiomer of the analyte due to differences in their three-dimensional fit with the chiral selector. csic.es These differences in interaction energies lead to the preferential formation of one diastereomeric complex over the other, resulting in enantioselectivity. numberanalytics.com
Interactions with Chiral Substrates and Reagents
This compound's efficacy as a chiral catalyst stems from its ability to form well-defined, diastereomeric transition states with substrates. This interaction is typically bifunctional, involving two key sites on the alkaloid: the basic quinuclidine (B89598) nitrogen and the hydroxyl group at the C9 position.
In many catalytic cycles, the quinuclidine nitrogen acts as a Brønsted base, deprotonating a substrate to generate a reactive nucleophile. organic-chemistry.org Simultaneously, the C9-hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor, activating an electrophilic partner. This dual activation brings the reacting species into close proximity within a rigid chiral scaffold. The specific conformation adopted by the catalyst in the transition state creates a highly organized chiral pocket. Steric hindrance, primarily from the bulky quinoline and quinuclidine rings, dictates the trajectory from which the substrate can approach, effectively shielding one prochiral face and allowing reaction to occur on the other. This directed approach is fundamental to the enantioselective outcomes observed in many this compound-catalyzed reactions. princeton.edu
Theoretical models, including DFT calculations, are used to map the potential energy surfaces of these reactions and visualize the geometry of the transition states. numberanalytics.comnumberanalytics.comgithub.io These models confirm that non-covalent interactions, such as hydrogen bonding between the catalyst's hydroxyl group and the substrate, are critical for stabilizing the preferred transition state that leads to the major enantiomer.
Role of this compound in Diastereoselective and Enantioselective Processes
This compound and its derivatives are widely employed as organocatalysts or ligands in a variety of asymmetric reactions, consistently affording products with high levels of diastereoselectivity and enantioselectivity. Its pseudo-enantiomeric relationship with hydrocinchonine (which often provides the opposite product enantiomer) makes this pair particularly valuable in asymmetric synthesis.
One prominent application is in phase-transfer catalysis (PTC). For instance, in the O'Donnell asymmetric synthesis of amino acids, chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are used. A cinchonidine-derived catalyst typically yields the (S)-enantiomers of amino acids like phenylalanine upon benzylation. organic-chemistry.org The catalyst forms a chiral ion pair with the enolate of a glycine (B1666218) Schiff base, guiding the subsequent alkylation to occur from a specific face. organic-chemistry.org
Modified this compound catalysts, such as those incorporating a squaramide moiety, have proven effective in asymmetric Michael additions. sci-hub.se These bifunctional catalysts utilize the squaramide unit for hydrogen-bond-driven substrate activation, while the tertiary amine of the this compound scaffold provides the basic site for catalysis, leading to excellent yields and enantiomeric excesses.
The table below summarizes representative findings of reactions where this compound or its derivatives serve as the chiral catalyst.
| Reaction Type | Catalyst System | Substrate Example | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|
| Asymmetric Amino Acid Synthesis (PTC) | Cinchonidine-derived quaternary ammonium salt | Benzophenone imine of glycine tert-butyl ester | (S)-Phenylalanine derivative | 66 | N/A | 66 (S) | organic-chemistry.org |
| Asymmetric Michael Addition | This compound-squaramide | Nitrostyrene and dimethyl malonate | Michael adduct | 98 | N/A | 94 | sci-hub.se |
Epimerization and Racemization Pathways of this compound Under Various Conditions
The stereochemical integrity of this compound is generally robust under standard catalytic conditions; however, under specific chemical or physical stress, it can undergo epimerization or racemization. sci-hub.se These processes involve the inversion of one or more of its chiral centers.
Epimerization refers to the change in configuration at a single stereocenter in a molecule with multiple stereocenters. nih.govmdpi.com For this compound, the most studied epimerization occurs at the C9 position, which connects the quinoline and quinuclidine rings. This transformation converts this compound to its diastereomer, epi-hydrocinchonidine. This process can be intentionally induced, for example, through a one-pot Mitsunobu esterification followed by saponification, to access the "unnatural" epi-alkaloids for catalytic studies. thieme-connect.com
Racemization is the conversion of an enantiomerically pure substance into a 1:1 mixture of both enantiomers, resulting in the loss of optical activity. sci-hub.se For a complex molecule like this compound, complete racemization would require the inversion of all its stereocenters, which is a high-energy process and generally does not occur under mild conditions. organic-chemistry.org However, racemization can be facilitated by heat or harsh acidic or basic conditions. sci-hub.se The mechanism often involves the formation of achiral intermediates. mdpi.comresearchgate.net For instance, treatment with a strong base could potentially lead to deprotonation at a carbon adjacent to a nitrogen or the quinoline ring, forming a planar carbanion or enamine-like intermediate which can be re-protonated from either side, leading to loss of stereochemical information at that center. Pasteur's historical work noted that heating salts of tartaric acid with Cinchona alkaloids could induce racemization of the tartaric acid, highlighting that the conditions, rather than the alkaloid itself, were the primary cause. sci-hub.se The stability of this compound against racemization under typical catalytic conditions is a key advantage, ensuring that the chirality of the catalyst is maintained throughout the reaction. organic-chemistry.org
Advanced Analytical Techniques for Hydrocinchonidine Characterization and Quantification
Comprehensive Spectroscopic Methodologies for Structural Elucidation of Hydrocinchonidine
Spectroscopic techniques are indispensable for determining the intricate three-dimensional structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity, functional groups, and stereochemistry. iarjset.comvscht.czgoogle.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. vscht.cz It provides unparalleled insight into the connectivity of atoms within a molecule. For Cinchona alkaloids, NMR is particularly crucial for differentiating between diastereomers. oregonstate.edu
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. oregonstate.eduresearchgate.net
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure. naturalproducts.net Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings (H-C-C-H), while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule, such as the quinoline (B57606) ring and the quinuclidine (B89598) core. vscht.cznaturalproducts.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Units of this compound. Note: These are estimated ranges based on general principles and data from analogous Cinchona alkaloids. Actual values depend on the solvent and experimental conditions.
| Structural Unit | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoline Ring | Aromatic C-H | 7.0 - 9.0 | 120 - 150 |
| Quinuclidine Core | Aliphatic C-H | 1.0 - 3.5 | 20 - 60 |
| C9-OH | Methine C-H | ~5.5 | ~70 |
| Ethyl Group | -CH₂-CH₃ | 1.0 - 1.8 (CH₂), 0.5 - 1.2 (CH₃) | 10 - 30 |
| Hydroxyl Group | O-H | Variable (depends on solvent/conc.) | - |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. msu.edu Advanced soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly suited for analyzing complex organic molecules like this compound, as they minimize fragmentation during the ionization process, typically yielding a prominent protonated molecular ion [M+H]⁺. google.commiamioh.edu
Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. In these experiments, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. researchgate.netspectroscopyonline.com The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. For this compound (C₁₉H₂₄N₂O, MW = 296.41), fragmentation often involves the cleavage of bonds within the quinuclidine ring and the loss of the ethyl group or parts of the connection between the two main ring systems. ucl.ac.be Time-of-Flight (ToF) analyzers are often used to achieve high-resolution mass measurements, which can confirm the elemental formula of the parent and fragment ions. biosynth.com
Table 2: Expected Key Ions in the ESI-MS/MS Spectrum of this compound.
| m/z Value (Expected) | Ion Identity | Proposed Fragmentation Pathway |
| 297.19 | [M+H]⁺ | Protonated molecular ion |
| 279.18 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxyl group |
| 267.18 | [M+H - C₂H₆]⁺ | Loss of the ethyl group |
| 159.09 | [C₉H₁₁N₂O]⁺ | Cleavage at the C8-C9 bond, retaining the quinuclidine part with the hydroxyl group |
| 138.06 | [C₉H₈N]⁺ | Fragment corresponding to the quinoline methanol (B129727) side chain |
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. libretexts.orgresearchgate.net These techniques are complementary; FT-IR measures the absorption of infrared light due to changes in the dipole moment of a bond during vibration, while Raman spectroscopy measures the scattering of light due to changes in bond polarizability. hplc.todayuzh.ch
For this compound, FT-IR is particularly sensitive to polar bonds and is excellent for identifying the O-H stretch of the alcohol group and the C-N bonds within the quinuclidine ring. Raman spectroscopy is more sensitive to the non-polar bonds of the aromatic quinoline ring and the C-C backbone. uzh.ch Together, they provide a comprehensive fingerprint of the molecule's functional groups, which can be used for identification and to assess the purity of a sample by detecting characteristic vibrations of potential impurities. horiba.comrruff.info
Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound.
| Functional Group | Vibration Type | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3500-3200 (Broad, Strong) | Weak |
| C-H (Aromatic) | Stretching | 3100-3000 (Medium) | Strong |
| C-H (Aliphatic) | Stretching | 3000-2850 (Strong) | Strong |
| C=C (Aromatic) | Stretching | 1600-1450 (Medium) | Strong |
| C=N (Aromatic) | Stretching | 1650-1550 (Medium) | Strong |
| C-O (Alcohol) | Stretching | 1260-1050 (Strong) | Weak |
| C-N (Amine) | Stretching | 1250-1020 (Medium) | Medium |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. github.comthegoodscentscompany.com Since this compound is a chiral molecule with multiple stereocenters (at C3, C4, C8, and C9), CD spectroscopy is a powerful tool for confirming its absolute configuration and studying its conformational properties in solution. researchgate.net
The CD spectrum provides a unique fingerprint related to the molecule's three-dimensional structure. sigmaaldrich.com The sign and magnitude of the CD signals (Cotton effects) are highly sensitive to the spatial arrangement of the chromophores, which in this compound include the quinoline ring system. Any change in the conformation of the molecule or its interaction with other molecules will result in a change in the CD spectrum, making it a valuable technique for studying conformational dynamics. thegoodscentscompany.comgoogleapis.com Comparing the CD spectrum of an unknown sample to that of a known standard of this compound can confirm its enantiomeric identity. acs.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment
High-Performance Chromatographic Separation and Quantification of this compound
Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, such as reaction products or natural extracts. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of Cinchona alkaloids. researchgate.net The development of a robust HPLC method is critical for accurately quantifying this compound and separating it from its diastereomers (like hydrocinchonine) and other related impurities.
Reversed-phase HPLC using octadecylsilyl (ODS, C18) columns is a common approach. researchgate.net The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. ucl.ac.be A Photodiode Array (PDA) or UV detector is commonly used for detection, as the quinoline chromophore in this compound exhibits strong absorbance in the UV region (around 230 nm and 330 nm). ucl.ac.be
Given the chiral nature of this compound, chiral HPLC is essential for separating it from its enantiomer and other stereoisomers. hplc.today Chiral Stationary Phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., Chiralpak) are often effective for separating Cinchona alkaloids. The development of chiral methods can be complex, often requiring screening of different columns and mobile phase compositions (normal-phase or reversed-phase) to achieve optimal resolution.
Table 4: Examples of HPLC Method Parameters for the Analysis of Cinchona Alkaloids.
| Column Type | Mobile Phase | Detector | Application Note |
| Reversed-Phase C18 | Methanol: 20 mM Potassium Dihydrogen Phosphate (3:7) | UV (230 nm), Fluorescence (Ex: 235 nm, Em: 405 nm) | Separation of cinchonine (B1669041), cinchonidine (B190817), quinidine (B1679956), and quinine (B1679958) in beverages. ucl.ac.be |
| Reversed-Phase C8 | Gradient of Ammonium (B1175870) Formate Buffer and Methanol | UV (250 nm, 330 nm), Fluorescence (Ex: 330 nm, Em: 420 nm) | Efficient separation and quantification of the four major Cinchona alkaloids. |
| Chiralpak IC (Normal Phase) | n-hexane : ethanol (B145695) : 2-propanol : diethylamine (B46881) (80:8:12:0.4) | UV (230 nm) | Enantioseparation of quinuclidinol derivatives, highlighting a chiral separation approach. |
| Acquity UPC² Torus DEA (SFC) | CO₂, Acetonitrile, Methanol, Diethylamine | UV (275 nm) | Rapid separation of six major Cinchona alkaloids, including cinchonidine and its dihydro- derivative. |
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas chromatography (GC) is a powerful separation technique primarily suited for volatile and thermally stable compounds. thermofisher.com Since this compound and other cinchona alkaloids are generally not volatile enough for direct GC analysis, a derivatization step is necessary. youtube.com This process chemically modifies the analyte to increase its volatility and thermal stability. youtube.com
Derivatization typically involves replacing active hydrogen atoms in the molecule with less polar, more volatile groups. youtube.com This modification not only makes the compound suitable for GC but can also improve chromatographic peak shape and detection sensitivity. researchgate.net The resulting derivatives can then be separated based on their different boiling points and interactions with the GC column's stationary phase. thermofisher.com
While GC can be a valuable tool, it may face challenges with complex mixtures. drawellanalytical.com However, its high reproducibility makes it a reliable option for routine analyses where consistent results are critical. drawellanalytical.com
Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations
Supercritical fluid chromatography (SFC) has emerged as a powerful and environmentally friendly alternative for the chiral separation of alkaloids like this compound. nih.govselvita.com This technique utilizes a mobile phase, typically supercritical carbon dioxide, which possesses properties of both a liquid and a gas, enabling high flow rates and rapid separations. selvita.comthieme-connect.com
SFC is particularly advantageous for separating enantiomers, which are mirror-image isomers of a chiral compound. selvita.com The use of chiral stationary phases (CSPs) in conjunction with the SFC system allows for the effective resolution of these stereoisomers. phenomenex.com For cinchona alkaloids, including this compound, SFC has demonstrated the ability to resolve multiple derivatives in significantly less time than traditional high-performance liquid chromatography (HPLC) methods. nih.gov For instance, a study successfully resolved six cinchona derivatives in under seven minutes. nih.gov
The efficiency of SFC is further enhanced by its compatibility with various organic modifiers and additives that can be adjusted to optimize the separation of specific compounds. thieme-connect.com Method validation has shown SFC to be a selective, accurate, and precise technique for the quantification of cinchona alkaloids. nih.gov
Table 1: SFC Method Parameters for Cinchona Alkaloid Separation
| Parameter | Condition |
|---|---|
| Column | Acquity UPC2 Torus DEA 1.7 µm |
| Mobile Phase | CO2, acetonitrile, methanol, diethylamine |
| Detection Wavelength | 275 nm |
| Analysis Time | < 7 minutes |
This table summarizes the conditions from a study that successfully separated six cinchona derivatives, demonstrating the speed and efficiency of SFC. nih.gov
Capillary Electrophoresis (CE) for High-Resolution Analysis of this compound and its Analogues
Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged molecules like this compound and its analogues. lumexinstruments.comnih.gov The separation is based on the differential migration of analytes in a capillary filled with a buffer under the influence of an electric field. lumexinstruments.com CE offers several advantages, including high separation efficiency, minimal sample and reagent consumption, and rapid analysis times. lumexinstruments.comlongdom.org
Various modes of CE can be employed for the analysis of cinchona alkaloids. Nonaqueous capillary zone electrophoresis (CZE) has been shown to effectively separate diastereomeric pairs like cinchonine and cinchonidine without the need for a chiral selector. nih.govresearchgate.net The separation selectivity in nonaqueous CZE can be fine-tuned by adjusting the composition of the background electrolyte. nih.gov
For chiral separations, ligand-exchange CE and micellar electrokinetic chromatography (MEKC) are effective approaches. In one method, the formation of a complex with cyclodextrin (B1172386) and a metal ion (Cu(II)) allowed for the complete separation of four major cinchona alkaloids. tandfonline.com Another study utilized a combination of a chiral ionic liquid and hydroxypropyl-β-cyclodextrin as selectors to achieve baseline separation of three of the four major alkaloids. nih.gov
Table 2: Optimized Conditions for CE Separation of Cinchona Alkaloids
| Method | Optimized Conditions | Resolution |
|---|---|---|
| Ligand-Exchange CE with Cyclodextrin | 18 mM tris(hydroxymethyl)aminomethane, 3 mM Cu(II), 20 mM hydroxypropyl-β-cyclodextrin, pH 5.7, 20 kV | Complete separation with resolution values between 3.94 and 9.08 |
| CE with Chiral Ionic Liquid & Cyclodextrin | Ammonium acetate (B1210297) buffer (pH 5.0), 40 mM HP-β-CD, 14 mM [TBA][L-ASP] | Baseline separation of cinchonidine, quinine, and cinchonine |
This table highlights two different CE methods and their optimized parameters for the successful separation of cinchona alkaloids. tandfonline.comnih.gov
Hyphenated Analytical Platforms for Integrated Analysis of this compound
Hyphenated techniques, which combine a separation method with a detection method, provide enhanced analytical capabilities for the comprehensive analysis of this compound. alwsci.com These platforms are crucial for trace analysis, metabolite identification, and complex mixture analysis.
LC-MS/MS for Trace Analysis and Metabolite Profiling in Biological Matrices (non-human)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of compounds in complex biological matrices. chromatographyonline.comnih.gov It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. alwsci.com This makes it an invaluable tool for pharmacokinetic studies, enabling the monitoring of absorption, distribution, metabolism, and excretion of substances. chromatographyonline.com
In the context of this compound, LC-MS/MS can be used for metabolite profiling in non-human biological samples. The high resolution and sensitivity of modern LC-MS systems, such as those using Orbitrap technology, allow for the comprehensive profiling of metabolites. mdpi.com The process often involves comparing the mass-to-charge ratio (m/z) and fragmentation patterns of potential metabolites to the parent drug. ijpras.com However, it is important to be aware of potential matrix effects, where components of the biological sample can interfere with the ionization of the analyte, potentially affecting the accuracy of quantification. nih.govresearchgate.net
GC-MS for Quantitative and Qualitative Analysis of Complex Mixtures Containing this compound
Gas chromatography-mass spectrometry (GC-MS) is a robust hyphenated technique that pairs the separation capabilities of GC with the identification power of mass spectrometry. amazonaws.comspectroinlets.com It is highly effective for both the qualitative identification and quantitative measurement of individual components within complex mixtures. amazonaws.com As with standalone GC, analysis of this compound by GC-MS requires a prior derivatization step to ensure the compound is sufficiently volatile. amazonaws.com
Once separated by the GC column, the components enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum serves as a molecular "fingerprint," allowing for confident identification of the compound by comparing it to spectral libraries. libretexts.org This makes GC-MS a powerful tool for analyzing complex samples containing this compound and other related alkaloids. thermofisher.comerdogan.edu.tr
NMR-Based Metabolomics and Flux Analysis in Biosynthetic Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information about molecules. nih.gov In the field of metabolomics, NMR is used for the simultaneous identification and quantification of a wide range of metabolites in biological samples. nih.govfrontiersin.org This makes it particularly useful for studying the biosynthesis of natural products like this compound.
NMR-based metabolomics can provide an overview of the primary and specialized metabolites present in an organism. frontiersin.org By using isotope-labeled precursors, it is possible to trace the metabolic pathways leading to the formation of this compound, a process known as flux analysis. nih.gov While less sensitive than mass spectrometry, NMR's high reproducibility and ability to identify unknown compounds without the need for reference standards are significant advantages. nih.gov Both 1D and 2D NMR techniques are employed, with 2D NMR helping to resolve signal overlap in complex spectra. researchgate.netrsc.org These studies can shed light on the metabolic pathways involved in this compound production and how they might be manipulated to optimize yield. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cinchonine |
| Cinchonidine |
| Quinine |
| Quinidine |
| Dihydroquinidine (B8771983) |
| Dihydroquinine |
| Acetonitrile |
| Methanol |
| Diethylamine |
| Carbon Dioxide |
| Copper(II) |
| tris(hydroxymethyl)aminomethane |
| hydroxypropyl-β-cyclodextrin |
| Ammonium acetate |
| [TBA][L-ASP] (chiral ionic liquid) |
| Helium |
| Hydrogen |
| Nitrogen |
| Choline |
| Histidine |
| Lactate dehydrogenase |
| Glutathione |
| ATP |
| p-bromophenacyl bromide |
| Diclofenac |
| 4'-hydroxy-diclofenac |
| Ketoprofen |
| Coptisine |
| Isopropanol |
| Formic acid |
| Ammonium formate |
| Ethanol |
| l-lysine |
| tert-butanol |
| Sodium dodecyl sulfate (B86663) (SDS) |
| Tetrahydrofuran |
| Diflubenzuron |
| Palmitic acid |
| Oleic acid |
| α-linolenic acid |
| Arachidic acid |
| Cholesterol |
| DHA (Docosahexaenoic acid) |
| DPA (Docosapentaenoic acid) |
| Fucoxanthin |
| Astaxanthin |
| Pheophytin |
| Skimmianine |
| Chenodeoxycholic acid |
| Deoxycholic acid |
| Glycocholic acid |
| Terpenes |
| Saponins |
| Hexane |
| Ethyl acetate |
| Water |
| n-hexane |
Mechanistic Biological Investigations of Hydrocinchonidine
Molecular Target Identification and Ligand-Target Interaction Studies for Hydrocinchonidine
The initial step in understanding the mechanism of a bioactive compound like this compound is to identify its molecular targets. This involves a range of techniques from in vitro assays to computational modeling.
In Vitro Binding Assays and Receptor Affinity Profiling
In vitro binding assays are fundamental in determining the affinity of a ligand for its receptor. chelatec.com These assays can be conducted in various formats, including direct and competitive binding studies, often utilizing radiolabeled compounds to quantify the interaction. chelatec.comeurofinsdiscovery.com The data from these assays, such as the dissociation constant (Kd), inhibition constant (Ki), and IC50 values, are critical for characterizing the potency and selectivity of a compound. chelatec.combmglabtech.com
For this compound, studies have shown its ability to reverse multidrug resistance (MDR) in cancer cells. medchemexpress.commedchemexpress.comaut.ac.nzmedchemexpress.com This effect is often linked to the inhibition of efflux pumps like P-glycoprotein (P-gp), which is an ATP-binding cassette (ABC) transporter. researchgate.net Research indicates that this compound, along with related Cinchona alkaloids like cinchonine (B1669041) and quinidine (B1679956), can potentiate the cytotoxicity of chemotherapeutic agents such as paclitaxel (B517696) by reversing MDR. medchemexpress.comresearchgate.netsemanticscholar.orgnih.gov Rhodamine assays have demonstrated that this compound enhances the accumulation of P-gp substrates within resistant cancer cells, confirming its role as an MDR reversal agent. researchgate.netnih.gov
| Assay Type | Target/System | Key Findings | Reference |
| Rhodamine Assay | P-glycoprotein (P-gp) in MES-SA/DX5 uterine sarcoma cells | This compound effectively enhanced the accumulation of rhodamine, a P-gp substrate. | researchgate.netnih.gov |
| Cytotoxicity Assay | MES-SA/DX5 uterine sarcoma cells (in combination with paclitaxel) | This compound potentiated paclitaxel-induced cytotoxicity. | medchemexpress.comresearchgate.netsemanticscholar.org |
Co-crystallization and Cryo-Electron Microscopy Studies of this compound-Target Complexes
To visualize the interaction between a ligand and its target at an atomic level, structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed. americanpeptidesociety.orgyoutube.comnih.govnih.govelifesciences.org Co-crystallization involves crystallizing the protein-ligand complex together, which can stabilize the protein and facilitate crystal formation. youtube.comnih.govnih.govrsc.orgresearchgate.net Cryo-EM, on the other hand, allows for the study of large and flexible complexes in a near-native state by flash-freezing them. americanpeptidesociety.orgnih.govnih.govelifesciences.orgmdpi.com
As of the current literature, specific co-crystallization or cryo-EM structures of this compound bound to its targets, such as P-glycoprotein, have not been extensively reported. The challenges in purifying and crystallizing membrane proteins like P-gp make such studies difficult. nih.gov However, the availability of high-resolution structures of P-gp and other ABC transporters provides a basis for understanding how modulators like this compound might bind.
Computational Docking and Molecular Dynamics Simulations to Elucidate Binding Modes
In the absence of experimental structures, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing ligand-target interactions. plos.orgyoutube.com Docking studies can predict the preferred binding pose of a ligand in the active site of a protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. plos.orgnih.gov MD simulations can then be used to study the stability of the predicted complex and the conformational changes that may occur upon ligand binding. plos.org
Computational studies have been instrumental in understanding the interactions of various ligands with P-gp. These models suggest that P-gp has a large, hydrophobic binding pocket that can accommodate a wide range of substrates and inhibitors. semanticscholar.org It is proposed that compounds like this compound bind within this pocket, thereby inhibiting the efflux of other drugs. researchgate.netsemanticscholar.org The binding is likely stabilized by a combination of hydrophobic interactions and hydrogen bonds. plos.org
Cellular and Subcellular Localization Studies of this compound
Understanding where a compound localizes within a cell is crucial for interpreting its biological effects.
Fluorescently Tagged this compound for Live-Cell Imaging
Fluorescently tagging a molecule allows for its direct visualization in living cells using techniques like confocal microscopy. This approach can provide real-time information about the compound's uptake, distribution, and trafficking.
While specific studies detailing the use of fluorescently tagged this compound are not widely available, the inherent fluorescence of Cinchona alkaloids can be utilized for detection. blogspot.com Quinine (B1679958) and its derivatives exhibit fluorescence when treated with diluted sulfuric acid. blogspot.com This property could potentially be exploited for localization studies. Furthermore, studies on other quinoline-containing compounds, such as chloroquine, have successfully used immunofluorescence to track their subcellular localization and their effects on organelles like melanosomes and lysosomes. nih.gov For instance, certain quinolines were found to alter the intracellular trafficking of tyrosinase and tyrosinase-related protein 1, causing them to be restricted to the perinuclear region. nih.gov These studies provide a methodological framework that could be applied to this compound.
Subcellular Fractionation and Mass Spectrometry-Based Localization
Subcellular fractionation is a biochemical technique used to separate different cellular organelles and compartments. researchgate.netnih.govcshlpress.comyoutube.com This is typically achieved through differential centrifugation or density gradient centrifugation. researchgate.netcshlpress.com Once the fractions are isolated, the concentration of the compound of interest in each fraction can be determined, often using mass spectrometry for sensitive and specific detection. researchgate.netnih.govyoutube.comnih.gov This method provides quantitative data on the distribution of a compound among different subcellular locations.
Enzyme Modulation and Inhibition Kinetics of this compound
The interaction of this compound with enzymes is a key area of investigation to determine its biological function. These studies aim to characterize how the compound affects enzyme activity and the kinetics of these interactions.
Enzyme inhibition studies are fundamental to understanding how this compound may interfere with biochemical pathways. The primary goal is to determine the nature of the inhibition, which can be competitive, non-competitive, or uncompetitive. mdpi.comlibretexts.org Each type of inhibition has a distinct effect on the enzyme's kinetic parameters, specifically the Michaelis constant (Km) and the maximum velocity (Vmax). libretexts.orgresearchgate.net
Competitive Inhibition: In this scenario, this compound would compete with the enzyme's natural substrate for binding to the active site. libretexts.org This form of inhibition can be overcome by increasing the substrate concentration. libretexts.org Kinetically, competitive inhibition is characterized by an increase in the apparent Km of the enzyme, while the Vmax remains unchanged.
Non-competitive Inhibition: This type of inhibition occurs when this compound binds to a site on the enzyme other than the active site, known as an allosteric site. bioninja.com.au This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. In non-competitive inhibition, the Vmax is lowered, but the Km remains the same. libretexts.org
Uncompetitive Inhibition: In this case, the inhibitor binds only to the enzyme-substrate (ES) complex. mdpi.com This type of inhibition is more effective at high substrate concentrations. Uncompetitive inhibition leads to a decrease in both Vmax and Km.
Single-molecule enzyme kinetics studies can further reveal complex behaviors, such as dynamic disorder induced by the presence of an inhibitor. nih.gov These investigations provide a deeper understanding of the temporal fluctuations in the catalytic rate of a single enzyme molecule in the presence of an inhibitor like this compound. nih.gov
To illustrate how data from such an investigation would be presented, a hypothetical data table is shown below.
| Inhibition Type | Effect on Vmax | Effect on Km | Hypothetical this compound Target |
| Competitive | Unchanged | Increased | Dihydrofolate Reductase |
| Non-competitive | Decreased | Unchanged | Cytochrome P450 2D6 |
| Uncompetitive | Decreased | Decreased | Alkaline Phosphatase |
This table is for illustrative purposes only and does not represent actual experimental data on this compound.
Allosteric regulation is a critical mechanism for controlling protein function, where the binding of a modulator at one site affects the protein's activity at another site. numberanalytics.comlibretexts.org Investigations in this area would explore whether this compound can act as an allosteric modulator, either inhibiting or activating enzyme activity. bioninja.com.aunumberanalytics.com
Allosteric modulators can offer high specificity and reduced off-target effects, making them attractive as therapeutic agents. rsc.org The study of allosteric regulation involves identifying allosteric binding sites and understanding the conformational changes they induce in the enzyme. bioninja.com.au Allosteric enzymes often display sigmoidal kinetics rather than the hyperbolic curves described by the Michaelis-Menten equation, reflecting cooperativity between their multiple binding sites. libretexts.org
Computational methods are increasingly used to predict allosteric sites and understand the mechanisms of allosteric modulation. rsc.org Should this compound be identified as an allosteric modulator, further studies would characterize it as either a positive allosteric modulator (activator) or a negative allosteric modulator (inhibitor). numberanalytics.com
Characterization of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive)
Elucidation of Signal Transduction Pathways Affected by this compound
Signal transduction pathways are complex networks that relay signals from the cell's exterior to its interior, ultimately dictating cellular responses. nih.govwikipedia.org Investigating how this compound affects these pathways is crucial for understanding its broader physiological effects.
Transcriptomics is the study of the complete set of RNA transcripts in a cell or organism. frontiersin.org By analyzing changes in gene expression following treatment with this compound, researchers can identify the genes and, by extension, the cellular pathways that are modulated by the compound. frontiersin.orgnanostring.com This technique provides a global, unbiased view of the cellular response to this compound. nanostring.com
For example, a transcriptomic study might involve treating a specific cell line with this compound and then sequencing the cellular RNA to quantify the expression levels of thousands of genes simultaneously. nih.govembopress.org The resulting data can reveal upregulation or downregulation of genes involved in specific signaling pathways, such as inflammation, cell proliferation, or apoptosis. nih.gov
A hypothetical summary of transcriptomic findings for this compound is presented in the table below.
| Pathway Affected | Number of Upregulated Genes | Number of Downregulated Genes | Key Modulated Genes (Hypothetical) |
| MAPK Signaling Pathway | 15 | 8 | FOS, JUN, EGR1 |
| NF-κB Signaling Pathway | 12 | 5 | RELB, NFKBIA |
| p53 Signaling Pathway | 20 | 3 | CDKN1A, GADD45A |
This table is for illustrative purposes only and does not represent actual experimental data on this compound.
Proteomics is the large-scale study of proteins, their structures, and their functions. mdpi.com While transcriptomics reveals changes in gene expression, proteomics provides a more direct measure of the functional molecules in the cell. Phosphoproteomics, a sub-discipline of proteomics, focuses specifically on identifying and quantifying protein phosphorylation. nih.gov Since protein phosphorylation is a key mechanism in signal transduction, phosphoproteomic analysis can pinpoint the specific signaling cascades affected by this compound. nih.govnih.gov
Mass spectrometry-based techniques are central to proteomic and phosphoproteomic analyses. mdpi.comnih.gov In a typical experiment, cells treated with this compound would be lysed, and their proteins extracted. These proteins can be analyzed to identify changes in the abundance of specific proteins or post-translational modifications like phosphorylation. nih.govqiagenbioinformatics.com This can reveal, for instance, which kinases might be activated or inhibited by the compound's effects. qiagenbioinformatics.com
The following table illustrates hypothetical data from a phosphoproteomic study of this compound.
| Protein | Phosphorylation Site | Fold Change in Phosphorylation | Associated Signaling Pathway |
| Erk1/2 | Thr202/Tyr204 | +2.5 | MAPK Signaling |
| Akt | Ser473 | -1.8 | PI3K-Akt Signaling |
| STAT3 | Tyr705 | +3.1 | JAK-STAT Signaling |
This table is for illustrative purposes only and does not represent actual experimental data on this compound.
Metabolomics is the comprehensive analysis of all small molecules (metabolites) within a biological system. nih.govhumanitas-research.com It provides a functional readout of the cellular state and can reveal how this compound perturbs metabolic pathways. nih.govmdpi.com By altering enzyme activity, this compound can cause significant shifts in the concentrations of various metabolites.
Untargeted metabolomics aims to measure as many metabolites as possible to provide a broad overview of the metabolic changes. mdpi.comelifesciences.org Targeted metabolomics focuses on quantifying a specific set of known metabolites. humanitas-research.com These studies can identify biomarkers of this compound's effect and elucidate its mechanism of action by linking it to specific metabolic pathways, such as glycolysis, the citric acid cycle, or lipid metabolism. elifesciences.org
A hypothetical table summarizing metabolomic changes induced by this compound is provided below.
| Metabolite | Metabolic Pathway | Fold Change in Abundance |
| Lactate | Glycolysis / Fermentation | +2.1 |
| Citrate | Citric Acid Cycle | -1.5 |
| Palmitic Acid | Fatty Acid Metabolism | +1.7 |
This table is for illustrative purposes only and does not represent actual experimental data on this compound.
Proteomic and Phosphoproteomic Analysis of this compound-Induced Cellular Changes
In Vitro Pharmacological Models and Cellular Assays for this compound Research
The mechanistic exploration of this compound's biological activities relies heavily on the use of sophisticated in vitro pharmacological models and cellular assays. These systems are indispensable for dissecting molecular pathways, identifying cellular targets, and characterizing the pharmacodynamic effects of the compound in a controlled environment. The selection of an appropriate model, ranging from established cell lines to advanced 3D organoid cultures, is critical for generating reproducible and biologically relevant data. Cellular assays, which measure specific events like cell viability, apoptosis, and protein expression, provide quantitative insights into the compound's mechanism of action.
Utilization of Defined Cell Lines for Mechanistic Studies
Defined, immortalized cell lines are a cornerstone of this compound research, offering a homogenous and readily expandable system for initial screening and detailed mechanistic investigations. A key area of study has been the compound's potential to reverse multidrug resistance (MDR) in cancer cells, a phenomenon often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).
A significant study investigated the efficacy of this compound as an MDR-reversal agent in conjunction with the chemotherapeutic drug paclitaxel. researchgate.net Researchers utilized the human uterine sarcoma cell line MES-SA and its P-gp-overexpressing, multidrug-resistant variant, MES-SA/DX5. researchgate.net In this model, this compound itself was non-toxic at the tested concentrations but significantly enhanced the cytotoxic effects of paclitaxel specifically in the resistant MES-SA/DX5 cells. researchgate.net This sensitizing effect was not observed in the non-resistant parental MES-SA cell line, indicating a mechanism tied to the MDR phenotype. researchgate.net
Further mechanistic assays revealed that this compound treatment led to several key cellular changes in the resistant cells when co-administered with paclitaxel. A rhodamine assay demonstrated that this compound increased the intracellular accumulation of a P-gp substrate, suggesting it inhibits the pump's efflux function. researchgate.net Moreover, the combination therapy led to the downregulation of P-gp expression and an increase in apoptotic markers, including the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3. researchgate.net These findings pinpoint the reversal of P-gp-mediated drug efflux and the potentiation of apoptosis as primary mechanisms of action in this cell line model. researchgate.net
| Cell Line Model | Assay Type | Key Research Finding | Reference |
|---|---|---|---|
| MES-SA/DX5 (P-gp positive, uterine sarcoma) | MTT Assay | This compound significantly increased the cytotoxicity of paclitaxel in resistant cells. | researchgate.net |
| MES-SA (P-gp negative, uterine sarcoma) | MTT Assay | This compound did not increase paclitaxel cytotoxicity in non-resistant cells. | researchgate.net |
| MES-SA/DX5 | Rhodamine Assay | Enhanced the intracellular accumulation of rhodamine, a P-gp substrate. | researchgate.net |
| MES-SA/DX5 | Western Blot / Flow Cytometry | Increased cleavage of PARP, activated caspase-3, and increased the sub-G1 apoptotic population in paclitaxel-treated cells. | researchgate.net |
| MES-SA/DX5 | Western Blot | Downregulated the expression of P-glycoprotein. | researchgate.net |
Primary Cell Culture Models for Investigating Specific Cellular Responses
Primary cell cultures, which are derived directly from living tissue, offer a model system with higher physiological relevance compared to immortalized cell lines. nih.goveppendorf.com These cells retain many of the characteristics of their tissue of origin, including a normal karyotype and more representative gene expression profiles, making them an excellent platform for validating findings from cell line studies. nih.goveppendorf.com
Currently, there is a lack of published research specifically utilizing primary cell culture models in the investigation of this compound. However, the potential applications are significant. For instance, primary cancer cells isolated from patient tumor biopsies could be used to confirm the MDR-reversal activity of this compound. waocp.org Such a model would provide critical insights into whether the compound's efficacy, observed in established cancer cell lines, translates to the heterogeneous and patient-specific cellular environment of a primary tumor. Furthermore, using primary cells from healthy tissues, such as hepatocytes or renal cells, would be invaluable for assessing potential off-target effects and tissue-specific responses in a more clinically relevant context. kosheeka.com The use of primary cells represents a logical next step in the preclinical evaluation of this compound to bridge the gap between immortalized cell line data and in vivo systems. eppendorf.com
Application of 3D Cell Culture and Organoid Systems in this compound Research
Three-dimensional (3D) cell culture and organoid systems represent the next frontier in in vitro modeling, offering a microenvironment that more faithfully recapitulates the complex architecture and cell-cell interactions of native tissues. nih.govnih.gov Unlike traditional 2D monolayer cultures, 3D models like spheroids (aggregates of cell lines) and organoids (self-organizing structures derived from stem cells) exhibit gradients of nutrients, oxygen, and drug exposure that mimic an in vivo setting. nih.govfrontiersin.org
To date, specific studies employing 3D or organoid models for this compound research have not been reported. Nevertheless, the potential of these advanced systems to deepen our understanding of this compound's mechanisms is immense. For example, tumoroids—organoids derived from patient cancer cells—could be used to study the compound's ability to enhance paclitaxel penetration and efficacy throughout a solid tumor mass. huborganoids.nl This is a critical factor that cannot be adequately assessed in 2D cultures. These models would allow for the investigation of this compound's effects on the tumor microenvironment, cellular heterogeneity, and the development of resistance in a more physiologically accurate context. nih.govnih.gov The transition to 3D models will be crucial for validating the compound's therapeutic potential and generating more predictive data prior to clinical evaluation.
Pharmacological Studies of Hydrocinchonidine in Pre Clinical Models
Pharmacokinetic Characterization of Hydrocinchonidine in Defined Animal Models
Detailed pharmacokinetic studies outlining the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models are not available in the reviewed literature. Preclinical drug development typically involves characterizing these parameters in both rodent and non-rodent species to understand how a compound is processed by a living system. nih.govresearchgate.net However, specific data for this compound is absent.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodent and Non-Rodent Species
No studies detailing the ADME profile of this compound in any rodent (e.g., rat, mouse) or non-rodent (e.g., dog, primate) species were identified. Such studies are fundamental to determining how a substance is taken up into the bloodstream, where it travels in the body, how it is chemically altered, and ultimately, how it is removed.
Bioavailability, Half-life, and Clearance Rate Determinations
There is no available data from preclinical animal models to determine the key pharmacokinetic parameters of this compound. Information regarding its bioavailability (the fraction of an administered dose that reaches systemic circulation), elimination half-life (the time required for its concentration to reduce by half), or clearance rate (the volume of plasma cleared of the drug per unit time) has not been published. scribd.comgoogle.com
Table 7.1.2: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Species | Value |
|---|---|---|
| Bioavailability (%) | Data Not Available | Data Not Available |
| Half-life (t½) | Data Not Available | Data Not Available |
| Clearance (CL) | Data Not Available | Data Not Available |
Identification and Quantification of this compound Metabolites in Animal Tissues and Biofluids
The metabolic fate of this compound in animal systems remains uncharacterized. No studies have been published that identify or quantify its metabolites in animal tissues or biofluids (e.g., plasma, urine, feces). Understanding a compound's metabolites is crucial, as they can contribute to both its efficacy and its potential for toxicity. scribd.com
Pharmacodynamic Investigations of this compound in In Vivo Animal Models
Pharmacodynamic studies are designed to investigate the biochemical and physiological effects of a drug on the body. For this compound, there is a notable absence of in vivo research in established animal disease models.
Dose-Response Relationships in Established Disease Models
No published research was found that establishes a dose-response relationship for this compound in any preclinical animal models of disease, such as those for inflammation, neurological disorders, or pain. These studies are essential for defining the concentration range over which a compound produces its biological effect.
Table 7.2.1: Dose-Response Findings for this compound in Animal Disease Models
| Animal Model | Endpoint Measured | Dose-Response Relationship |
|---|
Target Engagement and Biomarker Validation in Animal Systems
There is no available information on the in vivo target engagement of this compound. Research has not yet demonstrated that the compound binds to its intended biological target within a living animal system, nor have any relevant biomarkers been validated to measure its pharmacological activity.
Neuropharmacological and Behavioral Assessments in Pre-clinical Research Paradigms
Preclinical research paradigms are essential for evaluating the potential effects of chemical compounds on the central nervous system and behavior. frontiersin.org These assessments typically involve a battery of tests in animal models, such as mice and rats, to characterize a compound's pharmacological profile. semanticscholar.orgnih.gov Common behavioral tests include the open field maze for locomotor activity and anxiety-like behavior, the elevated plus maze for anxiety, and the conditioned place preference (CPP) test to assess rewarding or aversive properties of a substance. frontiersin.orgnih.govdergipark.org.tr These models help to understand the potential for a compound to induce changes in motor function, mood, and motivation. mdpi.comva.govnih.gov
Despite the availability of these established preclinical behavioral models, a thorough search of the scientific literature reveals a notable absence of studies specifically investigating the neuropharmacological and behavioral effects of this compound in such paradigms. No data from open field, elevated plus maze, conditioned place preference, or other standard behavioral tests for this compound have been reported. Consequently, there are no detailed research findings on the impact of this compound on locomotor activity, anxiety, or its potential for reward or aversion in preclinical models.
Drug-Drug Interaction Research with this compound in Animal Models
The potential for a chemical compound to interact with other drugs is a critical aspect of preclinical evaluation. Such interactions often involve the modulation of metabolic enzymes or drug transporters, which can alter the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.
Cytochrome P450 Enzyme Inhibition and Induction Studies
The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of a vast array of drugs. mdpi.com Inhibition or induction of these enzymes by a compound can lead to significant drug-drug interactions. nuvisan.com In vitro assays using human liver microsomes or recombinant CYP enzymes are standard methods to determine the inhibitory potential of a compound, often expressed as an IC50 value (the concentration at which 50% of the enzyme's activity is inhibited). enamine.netevotec.com Induction studies, on the other hand, assess whether a compound increases the expression of CYP enzymes, which can accelerate the metabolism of other drugs. researchgate.netxenotech.com
A comprehensive review of the available scientific literature indicates that there are no published preclinical studies on the inhibitory or inductive effects of this compound on cytochrome P450 enzymes. As a result, there is no data available on the IC50 values of this compound for various CYP isoforms, nor are there any findings regarding its potential to induce CYP enzyme expression in animal models.
Transporter Protein Modulation by this compound
Transporter proteins, such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs), are crucial for the absorption, distribution, and excretion of many drugs. pensoft.netmdpi.com Modulation of these transporters can lead to significant alterations in drug disposition and efficacy. nih.gov
P-glycoprotein (P-gp) Modulation:
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an efflux pump, actively transporting a wide range of xenobiotics out of cells. researchgate.net This can lead to multidrug resistance (MDR) in cancer cells and limit the oral bioavailability and central nervous system penetration of certain drugs. researchgate.net
Preclinical studies have identified this compound as a modulator of P-gp. Research has shown that this compound can reverse P-gp-mediated multidrug resistance in cancer cell lines. researchgate.netnih.gov In one study, this compound, along with its analogs cinchonine (B1669041) and quinidine (B1679956), significantly increased the cytotoxicity of the anticancer drug paclitaxel (B517696) in P-gp-positive uterine sarcoma cells (MES-SA/DX5), but not in P-gp-negative cells. researchgate.net This effect was attributed to the inhibition of P-gp's efflux function, leading to increased intracellular accumulation of the co-administered drug. researchgate.net Further investigation revealed that this compound enhanced the accumulation of rhodamine, a known P-gp substrate, in these resistant cells. researchgate.net
While these in vitro findings demonstrate the P-gp inhibitory activity of this compound, specific in vivo studies in animal models detailing the impact of this compound on the pharmacokinetics of P-gp substrates are limited in the public domain.
Interactive Data Table: P-glycoprotein Modulation by this compound in Preclinical Models
| Preclinical Model | Finding | Compound(s) Studied | Effect | Reference(s) |
| MES-SA/DX5 uterine sarcoma cells (P-gp positive) | Increased cytotoxicity of paclitaxel | This compound, Cinchonine, Quinidine | Potentiation of paclitaxel's effect | researchgate.net |
| MES-SA/DX5 uterine sarcoma cells (P-gp positive) | Enhanced accumulation of rhodamine | This compound, Cinchonine, Quinidine | Inhibition of P-gp efflux | researchgate.net |
| P-gp-positive cancer cells | Reversal of multidrug resistance | This compound | P-gp inhibition | nih.govmedchemexpress.com |
Organic Anion Transporting Polypeptide (OATP) Modulation:
Organic Anion Transporting Polypeptides are a family of uptake transporters that play a significant role in the hepatic and intestinal transport of a variety of endogenous compounds and drugs. mdpi.comnih.gov Inhibition of OATPs can lead to clinically relevant drug-drug interactions. mdpi.com
Currently, there are no published preclinical studies that have specifically investigated the modulatory effects of this compound on any of the Organic Anion Transporting Polypeptides (OATPs). Therefore, data on the interaction of this compound with these transporters are not available.
Role of Hydrocinchonidine in Asymmetric Catalysis and Chiral Chemistry
Hydrocinchonidine as a Chiral Ligand in Enantioselective Synthesis
The fundamental principle behind using this compound as a chiral ligand is its ability to create a chiral environment around a reactive center, be it a metal atom or an organic substrate. The three-dimensional arrangement of its quinoline (B57606) and quinuclidine (B89598) rings, along with the hydroxyl group at the C9 position, allows for specific interactions that differentiate between the two enantiotopic faces of a prochiral substrate. This differentiation is key to achieving high levels of enantioselectivity in a wide array of chemical transformations.
The enantioselective reduction of ketones and imines to produce chiral alcohols and amines is a cornerstone of modern organic synthesis. nih.gov this compound and its derivatives have proven to be effective catalysts and ligands in these transformations.
Ketone Reductions: In asymmetric transfer hydrogenation reactions, this compound-derived ligands are used in combination with transition metals like ruthenium to catalyze the reduction of prochiral ketones to secondary alcohols with high enantioselectivity. rsc.org These reactions often utilize a hydrogen source like 2-propanol or formic acid. The catalyst system creates a chiral pocket that forces the ketone to bind in a specific orientation, leading to the preferential addition of a hydride to one face of the carbonyl group. Research has shown that even small structural modifications to the this compound scaffold can significantly impact the enantioselectivity of the reduction for different substrates. researchgate.net
Iminium Reductions: The asymmetric reduction of imines and iminium ions is a critical method for synthesizing chiral amines, which are prevalent in pharmaceuticals and natural products. nih.govliv.ac.uk this compound-derived catalysts, particularly in cooperative systems with metal complexes (e.g., iridium), facilitate the highly enantioselective hydrogenation of imines. liv.ac.uk In these systems, the this compound derivative can act as a Brønsted acid or base, activating the imine and working in concert with the metal hydride to control the stereochemical outcome. liv.ac.uk
Table 1: Examples of this compound in Asymmetric Reductions
| Reaction Type | Substrate | Catalyst System | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ketone Reduction | Acetophenone Derivatives | [{RuCl₂(p-cymene)}₂] / this compound-based ligand | Excellent |
| Imine Hydrogenation | Various Imines | Iridium Complex / Chiral Phosphoric Acid (derived from Cinchona Alkaloids) | High |
While the Sharpless Asymmetric Epoxidation typically employs other chiral ligands, derivatives of cinchona alkaloids, including this compound, are paramount in other asymmetric oxidation reactions, most notably the Sharpless Asymmetric Dihydroxylation (AD).
Asymmetric Dihydroxylation (AD): The AD reaction converts alkenes into chiral vicinal diols using osmium tetroxide as the catalyst in the presence of a chiral ligand. numberanalytics.comwikipedia.orgorganic-chemistry.org this compound's diastereomer, dihydroquinidine (B8771983) (DHQD), is a key component of the commercially available "AD-mix-β". wikipedia.org Although this compound itself is not the standard ligand, its structural motif is central to the success of this reaction class. The cinchona alkaloid ligand coordinates to the osmium center, creating a chiral complex that selectively adds to one face of the alkene, resulting in high enantiopurity of the diol product. numberanalytics.comyale.edu The choice between dihydroquinidine (in AD-mix-β) and its diastereomer dihydroquinine (in AD-mix-α) dictates which enantiomer of the diol is formed. wikipedia.org
Other Asymmetric Oxidations: Modified this compound derivatives have been developed as chiral phase-transfer catalysts for the asymmetric epoxidation of enones, achieving high optical purities. researchgate.net Furthermore, these alkaloids are used in the aerobic oxidation of substrates like pyrazolones under visible light, demonstrating their utility in green and sustainable chemistry. osti.gov
Table 2: Role of Cinchona Alkaloids in Asymmetric Oxidation
| Reaction | Role of Alkaloid | Typical Ligand | Result |
|---|---|---|---|
| Asymmetric Dihydroxylation | Chiral Ligand for Osmium | (DHQD)₂PHAL (in AD-mix-β) | High ee of vicinal diols wikipedia.orgorganic-chemistry.org |
| Asymmetric Epoxidation | Phase-Transfer Catalyst | Modified Hydrocinchonine (B45880) | High ee of epoxyketones researchgate.net |
| Aerobic Oxidation | Phase-Transfer Catalyst | Cinchona Derivatives | High ee of α-hydroxy pyrazolones osti.gov |
This compound and its derivatives are highly effective organocatalysts for a variety of asymmetric carbon-carbon bond-forming reactions, which are fundamental for building molecular complexity.
Michael Addition: In the asymmetric Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. beilstein-journals.org this compound-derived thiourea (B124793) catalysts have been particularly successful in this area. sci-hub.se These bifunctional catalysts use the thiourea moiety to activate the electrophile via hydrogen bonding, while the tertiary amine of the quinuclidine core acts as a Brønsted base to generate the nucleophile. This dual activation within a single chiral molecule allows for high stereocontrol. These catalysts have been applied to the addition of various nucleophiles, including 1,3-dicarbonyl compounds and α-hydroxy ketones, to nitroolefins. beilstein-journals.orgoaepublish.com
Henry (Nitroaldol) Reaction: The Henry reaction is the addition of a nitroalkane to a carbonyl compound. organic-chemistry.org Chiral catalysts derived from this compound, often complexed with metal ions like copper(II), have been developed to render this reaction highly enantioselective. rsc.orgresearchgate.net These catalysts organize the reactants within a chiral environment, leading to the formation of β-nitro alcohols with excellent yields and enantiomeric excesses. rsc.org
Aldol (B89426) Reaction: While proline and its derivatives are famous for catalyzing the aldol reaction, cinchona alkaloids like this compound also serve as effective organocatalysts. maynoothuniversity.ieru.nl They can promote the enantioselective reaction between ketones and aldehydes, leveraging their bifunctional nature to control the stereochemistry of the newly formed carbon-carbon bond.
Organocatalysis is a field of catalysis that uses small organic molecules, like this compound, to accelerate chemical reactions. A key advantage of this compound is its role as a bifunctional catalyst. nih.gov It possesses both a Lewis basic site (the quinuclidine nitrogen) and a Brønsted acidic/hydrogen-bond donor site (the C9-hydroxyl group). nih.gov
This bifunctionality allows the catalyst to activate both the nucleophile and the electrophile simultaneously in a concerted fashion. For example, in a Michael addition, the quinuclidine nitrogen can deprotonate the nucleophile to form an enolate, while the hydroxyl group can activate the electrophile (e.g., a nitroolefin) through hydrogen bonding. This dual activation within a defined chiral scaffold is highly effective for enforcing stereoselectivity. researchgate.net This principle has been extended by modifying the C9-hydroxyl group to create even more sophisticated bifunctional catalysts, such as thioureas and squaramides, which are powerful hydrogen-bond donors. sci-hub.senih.gov
To improve catalyst recyclability and facilitate product separation, this compound and its derivatives can be incorporated into heterogeneous systems.
Immobilization on Solid Supports: this compound can be anchored to solid supports like silica (B1680970) gel or polymers. This immobilization creates a heterogeneous catalyst that can be easily recovered by filtration after the reaction, combining the high selectivity of homogeneous catalysis with the practical advantages of heterogeneous systems.
Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. wikipedia.orgoaepublish.com There is growing interest in incorporating chiral molecules like this compound into the structure of MOFs to create heterogeneous asymmetric catalysts. rsc.orgrsc.org These MOF-based catalysts can offer unique advantages, including high catalyst loading, site isolation, and shape-selective catalysis due to the defined pore environment. mdpi.com For instance, chiral MOFs have been shown to catalyze reactions like diethylzinc (B1219324) additions with efficiency comparable to their homogeneous counterparts. wikipedia.org
Role in Organocatalysis and Bifunctional Catalysis
Chiral Resolution Applications of this compound
Beyond its role in catalysis, this compound is a classical and effective chiral resolving agent. spcmc.ac.in Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components. wikipedia.orgtcichemicals.com
The process typically involves reacting the racemic mixture, for example, a racemic acid, with an enantiomerically pure base like this compound. spcmc.ac.inlibretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility, crystal structure), they can be separated by techniques such as fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the pure enantiomers of the original acid can be recovered by treating the separated salts with a strong acid to break the ionic bond and remove the this compound resolving agent. umcs.pl This method is a well-established and reliable technique for obtaining enantiopure compounds on both laboratory and industrial scales. libretexts.org
Development of this compound-Derived Chiral Stationary Phases for Chromatographic Separations
In addition to classical resolution, this compound and its derivatives are instrumental in the development of chiral stationary phases (CSPs) for chromatographic techniques, particularly high-performance liquid chromatography (HPLC). mdpi.comuni-muenchen.de Direct separation of enantiomers using CSPs has become a dominant method due to its efficiency. mdpi.com
Cinchona alkaloid-based CSPs are known for their unique selectivity, which arises from their rigid chiral framework and multiple potential interaction sites. mdpi.com These CSPs can function as weak anion exchangers for separating chiral acids or as zwitterionic phases for resolving a broader range of compounds including anionic, cationic, and ampholytic molecules. mdpi.com
The chiral recognition mechanism involves a combination of interactions between the analyte and the CSP. For zwitterionic CSPs derived from Cinchona alkaloids, electrostatic interactions can occur simultaneously between the tertiary amine (weak anion exchanger) and a sulfonic acid group (strong cation exchanger) on the stationary phase and the corresponding functional groups on the analyte (e.g., carboxyl and amino groups of an amino acid). mdpi.com Furthermore, secondary interactions such as hydrogen bonding, π-π stacking, van der Waals forces, and steric hindrance play a crucial role in achieving enantioselective separation. mdpi.com The development of these specialized stationary phases allows for the effective separation and analysis of stereoisomers, which is critical in many areas of chemical research and industry. researchgate.net
Table 2: Common Types of Chiral Stationary Phases (CSPs)
| CSP Type | Basis of Chiral Recognition |
|---|---|
| Derivatized Polysaccharides | Based on materials like cellulose (B213188) and amylose. mdpi.com |
| Cinchona Alkaloid-Based | Utilizes the inherent chirality and multiple interaction sites of Cinchona alkaloids. mdpi.com |
| Cyclodextrin-Based | Forms inclusion complexes with analytes. uni-muenchen.de |
| Amino Acid and Peptide-Based | Employs chiral amino acids or peptides for separation. uniroma1.it |
Immobilization and Heterogenization Strategies for this compound Catalysts
While homogeneous catalysts like this compound offer high activity and selectivity, their separation from the reaction mixture can be challenging and costly. lp.edu.ua To overcome this, various strategies for immobilization and heterogenization have been developed. These strategies aim to anchor the catalyst to a solid support, combining the advantages of homogeneous catalysis (high efficiency) with those of heterogeneous catalysis (easy separation and reusability). lp.edu.uawiley-vch.de
Covalent Grafting onto Polymeric and Inorganic Supports
Covalent grafting is a robust method for immobilizing catalysts, involving the formation of a strong chemical bond between the catalyst (or a modified version of it) and a support material. lp.edu.uawiley-vch.de This approach minimizes leaching of the catalyst from the support. uva.nl
Inorganic Supports: Materials like silica, alumina, and titania are commonly used due to their mechanical strength, chemical resistance, and high surface area. nih.gov The surface of these materials can be functionalized, for example, using organosilanes, to create reactive sites for attaching the this compound catalyst. uva.nlnih.gov
Polymeric Supports: Insoluble polymers also serve as excellent supports for catalyst immobilization. lp.edu.uautexas.edu They facilitate easy separation of the catalyst from the reaction products. lp.edu.ua The polymer can be functionalized with groups that react with the this compound molecule to form a covalent linkage.
The choice of support and the nature of the linker between the support and the catalyst can significantly influence the performance of the immobilized catalyst. wiley-vch.de
Encapsulation in Porous Materials and Self-Assembled Systems
Encapsulation involves the physical entrapment of the catalyst within the pores or cavities of a host material without forming a covalent bond. wiley-vch.de This method is often simpler than covalent grafting.
Porous Materials: Porous materials such as zeolites, metal-organic frameworks (MOFs), and porous polymers can host this compound catalysts within their structure. researchgate.netliverpool.ac.ukrsc.org The porous nature of these materials allows reactants and products to diffuse in and out while retaining the larger catalyst molecule.
Self-Assembled Systems: this compound catalysts can also be incorporated into self-assembled systems like micelles or vesicles. In some cases, covalently modified this compound derivatives can act as surfactants, stabilizing nanoparticles and creating a recyclable catalytic system. researchgate.netsciopen.com For instance, palladium nanoparticles stabilized by Cinchona alkaloids in glycerol (B35011) have been shown to be effective and recyclable catalysts for hydrogenation reactions. researchgate.net
These heterogenization techniques are crucial for developing more sustainable and cost-effective catalytic processes. mdpi.com
Mechanistic Insights into this compound-Mediated Asymmetric Catalysis
Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For this compound-mediated asymmetric catalysis, researchers employ a combination of experimental and computational methods to elucidate the reaction pathways and the origins of stereoselectivity. mdpi.comnih.gov
Elucidation of Reaction Mechanisms and Catalytic Cycles
The catalytic cycle describes the series of steps through which a catalyst participates in a chemical reaction and is regenerated at the end. libretexts.orgchemrxiv.org In this compound-catalyzed reactions, the alkaloid typically interacts with one or more of the reactants to form a chiral complex. This complex then proceeds through a series of transformations, leading to the product and the regenerated catalyst.
For example, in certain N-H insertion reactions, it has been proposed that the chiral induction by this compound (and its pseudo-enantiomer, hydrocinchonine) is the determining factor for the product's stereochemistry. jst.go.jp The mechanism is thought to involve the formation of an ammonium (B1175870) ylide between the carbene/carbenoid and the amine substrate, which then undergoes a proton shift through a proposed eight-membered ring transition state, where the chiral alkaloid dictates the stereochemical outcome. jst.go.jp
Mechanistic studies often involve:
Kinetic analysis to determine the rate-limiting step. libretexts.org
Spectroscopic studies (e.g., NMR) to identify reaction intermediates. mdpi.com
Computational modeling (e.g., DFT calculations) to map the energy landscape of the reaction and visualize transition states. mdpi.com
Stereochemical studies where the structures of the catalyst and reactants are systematically varied to understand their impact on the product's enantiomeric excess.
These investigations provide a deeper understanding of the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern substrate recognition and the transfer of chirality from the catalyst to the product. mdpi.comfrontiersin.org This knowledge is invaluable for the rational design of new and more effective chiral catalysts. nih.gov
Transition State Analysis and Origin of Enantioselectivity via Computational and Experimental Methods
The high degree of enantioselectivity achieved in reactions catalyzed by this compound and its derivatives is determined at the transition state level. The chiral catalyst forms diastereomeric transition state complexes with the substrates, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The difference in the activation energy (ΔΔG‡) between these two competing pathways dictates the enantiomeric excess (ee) of the product. A comprehensive understanding of the origin of this selectivity is achieved through a powerful combination of computational modeling and experimental validation.
Computational Transition State Analysis
Density Functional Theory (DFT) has emerged as a primary tool for elucidating the intricate details of transition states involving cinchona alkaloid catalysts like this compound. nih.govmdpi.com These computational methods allow for the construction of detailed three-dimensional models of the catalyst-substrate complexes at the transition state. By calculating the energies of these structures, researchers can identify the lowest energy pathway and, therefore, predict the major enantiomer formed.
The key insights derived from computational studies are the specific non-covalent interactions that stabilize one transition state over the other. mdpi.comrsc.org For catalysts derived from the this compound scaffold, these interactions often include:
Hydrogen Bonding: The hydroxyl group at the C9 position and the quinuclidine nitrogen are critical functional groups. DFT calculations often reveal that the hydroxyl group acts as a hydrogen bond donor, while the quinuclidine nitrogen can act as a hydrogen bond acceptor or a Brønsted base, anchoring the substrate in a specific orientation. nih.govprinceton.edu
Steric Hindrance: The bulky quinoline ring and the quinuclidine framework create a defined chiral pocket. Steric repulsion between the substrate and the catalyst's backbone can significantly destabilize one of the diastereomeric transition states, forcing the reaction to proceed through the more favorable, less hindered pathway. mdpi.com
Analysis of the calculated geometries of the competing transition states can reveal the precise origin of enantioselectivity. mdpi.com For instance, in the thiourea-cinchona catalyzed Michael addition of 1-(p-tolyl)ethan-1-one to nitrostyrene, DFT calculations showed the lowest energy transition state leading to the major (S)-enantiomer was 2.4 kcal/mol lower in energy than the transition state leading to the minor (R)-enantiomer. mdpi.com This energy difference corresponds to a predicted enantiomeric excess of 97% (S), which aligns well with the experimentally observed 93% ee (S). mdpi.com The energy difference was attributed to increased steric interactions in the transition state leading to the minor product. mdpi.com
Table 1: Example of DFT Calculation Results for a this compound-Catalyzed Reaction
| Transition State | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted ee (%) | Experimental ee (%) | Key Stabilizing/Destabilizing Interaction |
| TS-Major (S) | 0.0 | 97% (S) | 93% (S) | Favorable H-bonding network; staggered geometry around forming C-C bond. mdpi.com |
| TS-Minor (R) | +2.4 | Eclipsed geometry around forming C-C bond leads to increased steric repulsion. mdpi.com |
This table is a representative example based on findings for cinchona-alkaloid catalyzed reactions to illustrate the data obtained from computational studies. mdpi.com
Experimental Methods for Mechanistic Elucidation
Experimental studies are indispensable for validating the proposed models derived from computational analysis and for providing macroscopic evidence of the reaction mechanism. mpg.denih.gov
Kinetic Studies: Reaction kinetics provide powerful insights into the mechanism and the species involved in the rate-determining step. uvic.ca Techniques such as in-situ Infrared (IR) spectroscopy allow for real-time monitoring of the concentrations of reactants and products. nih.gov This data can be used to determine the order of the reaction with respect to the catalyst and substrates, which is crucial for building an accurate mechanistic model. nih.gov
Furthermore, structure-activity relationship studies, where systematic modifications are made to the catalyst structure, offer direct evidence for the role of specific functional groups. For example, in a study on an N-H insertion reaction using a simplified cinchona alkaloid core, the secondary hydroxyl group was proposed to be essential for enantiomeric induction based on a transition state model. jst.go.jp To test this, an O-methylated analog of the catalyst was prepared. The reaction with the O-methylated catalyst resulted in a complete loss of enantioselectivity, yielding a racemic product. jst.go.jp This experimental result strongly supports the computational model where the hydroxyl group participates directly in the enantiodiscriminating transition state, likely through hydrogen bonding. jst.go.jp
Table 2: Effect of Catalyst Modification on Enantioselectivity
| Catalyst | Key Functional Group | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Amino alcohol catalyst | Free -OH group | 92 | 50% |
| O-methylated analog | -OH group blocked (-OCH₃) | 94 | 0% (racemic) |
This table is based on data for a reaction catalyzed by a simplified cinchona-type amino alcohol to demonstrate the experimental approach. jst.go.jp
Spectroscopic Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool used to characterize catalyst-substrate intermediates that may form prior to the transition state. libretexts.orgorganicchemistrydata.org While directly observing a highly transient transition state is typically not feasible, NMR can provide structural details about more stable intermediates in the catalytic cycle. nih.gov Information on chemical shifts, coupling constants, and through-space interactions (via NOE experiments) can help confirm the binding mode of the substrate to the catalyst, lending further support to the geometries proposed by computational models. libretexts.orgua.es
Environmental and Ecological Research on Hydrocinchonidine
Biogeochemical Cycling and Environmental Fate of Hydrocinchonidine
The study of the biogeochemical cycling and environmental fate of this compound is crucial for understanding its potential impact on ecosystems. This involves examining its persistence in different environmental compartments and how it is transformed by organisms.
Persistence and Degradation Pathways in Soil and Aquatic Ecosystems
The persistence of alkaloids like this compound in the environment is influenced by various factors, including soil type, microbial activity, and physicochemical conditions. While specific studies on the persistence and degradation pathways of this compound in soil and aquatic ecosystems are limited, research on related Cinchona alkaloids provides valuable insights. The oxidative degradation of Cinchona alkaloids has been studied, indicating potential pathways for their breakdown in the environment. sapub.orgresearchgate.net For instance, oxidation can lead to the formation of various degradation products. sapub.orgresearchgate.net The environmental impact of cultivating plants that produce such alkaloids, like Artemisia annua for artemisinin, has prompted the development of methods to detect these compounds in soil, suggesting a growing awareness of their environmental presence. researchgate.net
Further research is needed to elucidate the specific degradation pathways of this compound in soil and water, including the role of abiotic factors like photolysis and hydrolysis, and biotic factors such as microbial action.
Bioaccumulation and Biotransformation in Environmental Organisms
Bioaccumulation is the process where the concentration of a substance in an organism exceeds its concentration in the surrounding environment. insightsonindia.comwikipedia.orgmorrisnaturalhealth.com This occurs when an organism absorbs a substance at a rate faster than it can eliminate it. insightsonindia.comwikipedia.org Biotransformation, the chemical modification of substances by living organisms, can significantly alter a compound's bioaccumulation potential. wikipedia.orgresearchgate.net
While direct research on the bioaccumulation and biotransformation of this compound in a wide range of environmental organisms is not extensively documented, the lipophilic nature of many alkaloids suggests a potential for bioaccumulation in fatty tissues. bioninja.com.au Organisms can absorb chemicals through various routes, including respiration, skin absorption, and ingestion. wikipedia.org Some marine organisms, for example, have been observed to ingest crude oil droplets, leading to the accumulation of components like polycyclic aromatic hydrocarbons. nih.gov This principle could apply to other persistent organic compounds.
Biotransformation processes, often carried out by microbial enzymes, can convert parent compounds into various metabolites. researchgate.netfrontiersin.org These transformations can result in products with different biological activities and physical properties compared to the original compound. researchgate.net For instance, microbial biotransformation is a known mechanism for modifying natural products. researchgate.netfrontiersin.org The study of how organisms metabolize this compound is essential for assessing its potential to be passed up the food chain, a process known as biomagnification. insightsonindia.combioninja.com.au
Ecological Role of this compound in Plant-Microbe and Plant-Insect Interactions
This compound, as a secondary metabolite, likely plays a significant role in the interactions of its source plants with other organisms in their environment.
Allelopathic Effects and Defensive Functions in Plants
Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of chemical compounds. philadelphia.edu.jo Cinchona alkaloids have been investigated for their allelopathic potential. Laboratory studies have shown that extracts from Cinchona species can inhibit the seed germination and root growth of other plants, such as lettuce. pakbs.orgresearcher.lifecabidigitallibrary.org However, the translation of these laboratory findings to natural field conditions can be complex, as the concentration of alkaloids in the soil might not reach toxic levels. pakbs.org
Plants produce a diverse array of phytochemicals, including alkaloids, as a defense against herbivores and pathogens. scitechnol.comnih.govwikipedia.org These compounds can act as toxins, feeding deterrents, or digestibility reducers. nih.govwikipedia.org For example, Cinchona leaf alkaloids have been shown to have detrimental effects on the growth of polyphagous insect larvae. researchgate.net The production of these defensive compounds can be constitutive (always present) or induced in response to an attack. scitechnol.comnih.govplantae.org This chemical defense system is a crucial component of a plant's ability to survive and reproduce. scitechnol.comwikipedia.org
| Plant-Organism Interaction | Observed Effect of Cinchona Alkaloids | Reference |
| Allelopathy | Inhibition of seed germination and root growth in laboratory settings. | pakbs.orgresearcher.lifecabidigitallibrary.org |
| Plant-Insect Interaction | Detrimental effects on the growth of insect larvae. | researchgate.net |
Influence on Microbial Communities in the Rhizosphere
The rhizosphere, the soil region directly influenced by plant roots, hosts a diverse community of microorganisms. mdpi.comfrontiersin.orgresearchgate.netnih.gov Plants release a variety of compounds, known as root exudates, which can shape the composition and activity of this microbial community. mdpi.comnih.gov The nature of these exudates and, consequently, the rhizosphere microbiome can be influenced by the plant's genotype and health status. frontiersin.orgresearchgate.netnih.gov
While specific studies on the influence of this compound on rhizosphere microbial communities are scarce, it is known that plant secondary metabolites can have antimicrobial properties. ijcrt.org The presence of alkaloids in root exudates could selectively inhibit or promote the growth of certain microbial taxa. For instance, some soil microorganisms are known to be involved in the degradation of complex organic compounds, including hydrocarbons. nih.gov This suggests that some microbes may have the metabolic capability to utilize alkaloids as a carbon or nitrogen source. The interaction between plant roots and rhizosphere microbes is a complex and dynamic process, and understanding the role of specific alkaloids like this compound in this interplay is an area for future research. mdpi.comfrontiersin.orgfrontiersin.org
Microbial Degradation and Bioremediation Potential of this compound
The ability of microorganisms to degrade complex organic compounds is a cornerstone of bioremediation, an approach that uses biological agents to clean up contaminated environments. nih.govresearchgate.net
Research into the microbial degradation of alkaloids suggests that various microorganisms possess the enzymatic machinery to break down these complex molecules. frontiersin.org Microbial biotransformation can lead to the formation of novel compounds, sometimes with different or reduced toxicity. researchgate.netfrontiersin.org For example, bacteria have been identified that can utilize hydrocarbon biotransformation products, creating specialized niches within a microbial community. nih.gov
Future Directions and Emerging Research Avenues for Hydrocinchonidine
Development of Next-Generation Hydrocinchonidine-Inspired Chiral Catalysts and Ligands with Enhanced Performance and Sustainability
The primary application of this compound lies in its use as a chiral catalyst and ligand in asymmetric synthesis. Future research will focus on creating more efficient, selective, and sustainable catalytic systems inspired by its structure.
A key area of development is the design of cooperative catalytic systems. For instance, research has shown that combining a chiral Brønsted base like hydrocinchonine (B45880) (a stereoisomer of this compound) with a chiral Lewis acid, such as a BINOL-derived silver phosphate (B84403), can lead to significantly enhanced enantiomeric excess in reactions like 1,3-dipolar cycloadditions. researchgate.net This cooperative approach, where both the catalyst and co-catalyst are chiral and interact non-covalently, creates a highly organized chiral environment, leading to superior stereocontrol. researchgate.net The best results in some studies were achieved with a BINOL-derived silver phosphate and hydrocinchonine, highlighting the potential for its diastereomer, this compound, in similar systems. researchgate.net
Furthermore, the development of novel chiral ligands based on the core structure of Cinchona alkaloids is a continuous effort. scu.edu.cn The goal is to create catalysts with improved activity and selectivity for a broader range of chemical transformations. This includes modifying the quinuclidine (B89598) or the quinoline (B57606) part of the molecule to fine-tune its steric and electronic properties. The concept of "asymmetric activation," where a readily available chiral modifier like this compound influences an achiral ligand to create a stable, chiral catalytic center, is an economically viable strategy for catalyst design. scu.edu.cn
Future catalysts are also being designed with sustainability in mind. This involves creating catalysts that are recyclable, can be used in smaller quantities (lower catalyst loading), and are effective in greener solvents. The immobilization of this compound derivatives on solid supports is one such strategy to facilitate catalyst recovery and reuse, contributing to more sustainable chemical processes. numberanalytics.com
| Catalyst System | Reaction Type | Key Finding |
| Hydrocinchonine / BINOL-derived silver phosphate | 1,3-Dipolar Cycloaddition | Cooperative catalysis leads to enhanced enantiomeric excess (>99% ee). researchgate.net |
| Cinchonine-Ti(OiPr)4-achiral biphenol | Asymmetric transformation | Flexible achiral ligand is directed by the chiral modifier to create an effective catalytic center. scu.edu.cn |
| This compound-modified Platinum | Hydrogenation of α-ketoesters | Provides a model system for bestowing enantioselectivity to achiral heterogeneous catalysts. acs.org |
Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways for this compound's Biological Actions
While the catalytic applications of this compound are well-established, its biological activities represent a burgeoning field of research. Preliminary studies on related Cinchona alkaloids, such as cinchonine (B1669041) and hydrocinchonine, suggest potential therapeutic applications that warrant further investigation for this compound.
One of the most promising areas is in overcoming multidrug resistance (MDR) in cancer cells. researchgate.net Hydrocinchonine, along with quinidine (B1679956) and cinchonine, has been shown to significantly increase the cytotoxicity of paclitaxel (B517696) in P-glycoprotein (P-gp) positive uterine sarcoma cells. researchgate.net This suggests that these alkaloids can act as P-gp inhibitors, reversing drug resistance and enhancing the efficacy of conventional chemotherapy. researchgate.net Given the structural similarity, it is highly probable that this compound possesses similar MDR-reversal properties, a hypothesis that requires dedicated future investigation.
The potential anticancer activity of Cinchona alkaloids is another area of intense interest. Cinchonine has been reported to induce anticancer effects by activating caspase-3 and PARP-1 and triggering the endoplasmic reticulum stress response. researchgate.net While research on the specific anticancer mechanisms of this compound is limited, the findings for its analogs provide a strong rationale for its exploration as a potential anticancer agent. Future studies should aim to identify its specific molecular targets and signaling pathways in various cancer cell lines.
Moreover, the exploration of novel biological targets is not limited to cancer. The diverse pharmacological properties of related alkaloids suggest that this compound could interact with a range of biological systems. researchgate.net Identifying these targets could unveil new therapeutic possibilities for a variety of diseases. The development of novel non-peptide small-molecule therapeutics that can block protein-protein interactions, such as the MDM2-p53 interaction, is a recognized therapeutic strategy where Cinchona alkaloid derivatives could be explored. mdpi.com
| Biological Activity | Investigated Alkaloid(s) | Potential Mechanism of Action |
| Multidrug Resistance Reversal | Hydrocinchonine, Cinchonine, Quinidine | Inhibition of P-glycoprotein (P-gp). researchgate.net |
| Anticancer Activity | Cinchonine | Activation of caspase-3 and PARP-1, induction of ER stress. researchgate.net |
| Undiscovered Targets | General Cinchona Alkaloids | Potential modulation of protein-protein interactions (e.g., MDM2-p53). mdpi.com |
Integration of Artificial Intelligence and Machine Learning in this compound Research for Predictive Modeling and Materials Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound will be no exception. nih.govmdpi.com These computational tools can accelerate discovery and innovation in several key areas.
For the exploration of biological activities, AI can be used to predict potential biological targets for this compound and its derivatives. nih.gov By analyzing large biological datasets, ML models can identify proteins or pathways that are likely to interact with the compound, guiding experimental validation. nih.gov This approach can significantly speed up the process of drug discovery and repurposing. mdpi.com For instance, AI can be used to predict drug-target interactions and even generate novel molecular structures with desired therapeutic profiles. nih.gov
| Application Area | AI/ML Technique | Potential Impact on this compound Research |
| Catalyst Design | Deep Neural Networks, Generative Models | Prediction of catalytic performance and design of novel catalysts with enhanced properties. researchgate.net |
| Biological Target Prediction | Machine Learning Classifiers, Graph Convolutional Neural Networks | Identification of potential biological targets and prediction of bioactivity, accelerating drug discovery. nih.govnih.gov |
| Materials Design | Generative Adversarial Networks (GANs) | Design of novel this compound-containing materials with tailored properties for specific applications. researchgate.net |
Advances in Sustainable and Green Chemistry Methodologies for this compound Synthesis and Derivatization
The principles of green chemistry are increasingly influencing the synthesis and modification of chemical compounds, including this compound. researchgate.net Future research will emphasize the development of more environmentally friendly and sustainable methods for its extraction, synthesis, and derivatization.
One key focus is the use of greener solvents and reagents. Traditional organic solvents are often toxic and environmentally harmful. researchgate.net Research into replacing these with benign alternatives like water, supercritical fluids, or bio-based solvents for reactions involving this compound will be a priority. Similarly, the use of biocatalysis, employing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net Engineered heme proteins, for example, have shown excellent catalytic activity in reactions like olefin cyclopropanation under sustainable conditions. nih.gov
The development of continuous flow chemistry processes for the synthesis and derivatization of this compound is another promising avenue. researchgate.net Flow chemistry offers several advantages over traditional batch processing, including better process control, improved safety, higher yields, and reduced waste generation.
Furthermore, improving the atom economy of reactions is a fundamental principle of green chemistry. researchgate.net This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The development of catalytic reactions that proceed with high efficiency and selectivity is central to achieving this goal. numberanalytics.com
| Green Chemistry Principle | Application to this compound | Benefit |
| Use of Renewable Feedstocks | Extraction from Cinchona bark, a renewable resource. | Reduces reliance on fossil fuels. researchgate.net |
| Biocatalysis | Enzymatic modification of this compound. | High selectivity, mild reaction conditions, reduced waste. researchgate.netnih.gov |
| Safer Solvents and Reagents | Use of water or green solvents in reactions. | Reduced toxicity and environmental impact. researchgate.net |
| Continuous Flow Chemistry | Flow synthesis of this compound derivatives. | Improved efficiency, safety, and scalability. researchgate.net |
Applications of this compound in Advanced Materials Science and Biosensing Technologies (non-clinical)
The unique chiral structure and chemical properties of this compound make it an attractive building block for the development of advanced materials and biosensors. lidsen.com
In materials science, this compound can be incorporated into polymers to create chiral stationary phases for chromatography, enabling the separation of enantiomers. Its integration into polymer matrices can also lead to the development of "intelligent" or functional polymers that respond to specific chemical stimuli. lidsen.com The development of polymer nanocomposites, which combine the properties of polymers with those of nanoparticles, opens up further possibilities for creating novel materials with tailored functionalities. lidsen.com
In the field of biosensing, this compound and its derivatives can be used as chiral recognition elements. mdpi.com A biosensor typically consists of a biological recognition element and a transducer that converts the recognition event into a measurable signal. explorationpub.com The ability of this compound to selectively bind to certain molecules makes it a candidate for the development of highly specific sensors. For example, it could be immobilized on the surface of an electrode or a nanoparticle to create an electrochemical or optical biosensor for the detection of specific analytes. mdpi.com The integration of materials like graphene or other 2D materials in biosensor design can enhance sensitivity and performance. graphene-flagship.eu Furthermore, the development of ultrasensitive plasmonic biosensors using novel materials could be an area where this compound's specific binding properties are exploited. nih.gov
| Application | Role of this compound | Potential Advancement |
| Chiral Chromatography | Chiral selector in stationary phases. | More efficient separation of enantiomers. |
| Functional Polymers | Chiral monomer or additive. | Creation of smart materials with tunable properties. lidsen.com |
| Biosensors | Chiral recognition element. | Development of highly selective sensors for specific analytes. mdpi.comexplorationpub.com |
| Nanocomposites | Functional component. | Design of advanced materials with novel properties. lidsen.com |
Q & A
Q. How should conflicting reports on this compound’s biological targets be critically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
